Lerociclib (also known as G1T38) is a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Its primary mechanism is to disrupt the CDK4/6-cyclin D-Rb-E2F signaling pathway, a critical regulator of the cell cycle's transition from the G1 phase to the S phase [1] [2].
The diagram below illustrates this targeted pathway and the point of inhibition.
In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation [3] [4]. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to:
Early-stage research, primarily from preclinical models, demonstrates this compound's bioactivity. The table below summarizes key experimental data on its effects in sarcoma models [1].
| Experimental Model | Cell Lines / PDXs Tested | Treatment Effects of this compound |
|---|---|---|
| Viability & Proliferation (2D Culture) | U-2 OS, MG-63, COA30, COA79 | Induced cell cycle arrest; decreased proliferation and viability [1]. |
| 3D Bioprinted Microtumors | U-2 OS, MG-63, COA79 | Decreased sarcoma cell viability ex vivo [1]. |
| Other Phenotypic Effects | U-2 OS, MG-63, COA30, COA79 | Reduced cell motility and stemness [1]. |
The following methodologies are compiled from a preclinical study investigating this compound in pediatric sarcomas [1].
This compound is positioned as a potential successor to earlier-generation CDK4/6 inhibitors. The table below compares it with the three FDA-approved agents [4] [5].
| Inhibitor Name | IC₅₀ (nM) CDK4/CDK6 | Key Clinical Distinctions | Primary Approved Indication |
|---|---|---|---|
| This compound | Information missing from search results | Improved safety profile; reduced myelosuppression; continuous dosing [1]. | Investigational |
| Palbociclib | 11 / 15 [4] | Higher incidence of neutropenia; 21-day on/7-day off schedule [4]. | HR+/HER2- Breast Cancer |
| Ribociclib | 10 / 39 [4] | Associated with gastrointestinal and hepatic toxicity [4]. | HR+/HER2- Breast Cancer |
| Abemaciclib | 2 / 9.9 [4] | Can cross blood-brain barrier; different toxicity profile (diarrhea); continuous dosing [4]. | HR+/HER2- Breast Cancer |
Clinical trials are exploring this compound in specific contexts:
As an investigational drug, this compound is not yet approved for clinical use. Current research focuses on:
For the most current information on clinical trial status and results, checking clinical trial registries such as ClinicalTrials.gov is recommended.
Lerociclib (GB491) is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in-licensed by Genor Biopharma from G1 Therapeutics [1] [2].
The diagram below illustrates the mechanism of action of CDK4/6 inhibitors like this compound in the context of HR+ breast cancer signaling.
This compound inhibits CDK4/6 to block cell cycle progression.
The LEONARDA-1 trial (NCT05054751) was a pivotal Phase III, randomized, double-blind study that evaluated this compound plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy [1] [4].
| Efficacy Parameter | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / Difference |
|---|---|---|---|
| Primary Endpoint: Progression-Free Survival (PFS) |
| Investigator-assessed median PFS (months) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 [1] [4] | | BICR-assessed median PFS (months) | 11.93 months | 5.75 months | HR: 0.353 (95% CI: 0.228-0.547) P = 0.000002 [1] [5] | | Secondary Endpoints | | | | | Objective Response Rate (ORR) | 23.4% | 8.7% | Difference: +14.7% [4] | | ORR (patients with measurable disease) | 26.9% | 9.9% | Difference: +17.0% [4] | | Complete Response (CR) Rate | 2.2% | 0% | - | | Disease Control Rate (DCR) | 81.8% | 71.0% | Difference: +10.8% [4] | | Overall Survival (OS) | | | | | OS at data cut-off (Dec 2022) | 6.6% deaths | 9.4% deaths | HR: 0.630 (95% CI: 0.267-1.484) (Data Immature) [1] | | OS at ad hoc analysis (Mar 2024) | 23.4% deaths | 31.2% deaths | HR: 0.649 (95% CI: 0.410-1.028) (Data Still Immature) [1] |
PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [6]. The diagram below outlines the trial design and key outcomes.
LEONARDA-1 trial design demonstrates significant PFS improvement.
This compound demonstrated a favorable and differentiated safety profile in the LEONARDA-1 trial, enabling continuous dosing without the need for treatment breaks [1] [2].
| Safety Parameter | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) |
|---|---|---|
| Any Adverse Event (AE) | 98.5% | 80.4% |
| Grade ≥3 AEs | 57.7% | 15.2% |
| Serious AEs | 5.8% | 8.0% |
| AEs Leading to Discontinuation | 0.7% (1 patient) | 0% |
| Most Common Grade 3/4 AEs | ||
| Neutropenia (All Grades) | 46.7% (Grade 4: 5.1%) | Not Reported |
| Leukopenia | Reported (Specific % not in sources) | Not Reported |
| Diarrhea (All Grades) | 19.7% (Only Grade 1/2) | Not Reported |
| Key Differentiated Safety | ||
| Febrile Neutropenia | 0% | - |
| Grade 3/4 Diarrhea | 0% | - |
| Venous Thromboembolism (VTE) | 0% | - |
| QTc Prolongation | Few cases (Similar to placebo) | Few cases |
| Hepatotoxicity | No additional risk posed | - |
| Skin Rash | ~4% (Similar to placebo) | ~4% |
This compound's profile suggests potential best-in-class safety. The following table compares it with other CDK4/6 inhibitors based on available data [1] [7].
| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |
|---|---|---|---|---|
| Dosing Schedule | Continuous (150 mg BID) [1] | 21 days on, 7 days off [7] | 21 days on, 7 days off [7] | Continuous (150 mg BID) [7] |
| Common Grade 3/4 AEs | ||||
| Neutropenia | 46.7% (Grade 4: 5.1%) [1] | Very Common [7] | Common [7] | Less Common [7] |
| Gastrointestinal Toxicity | Low (Diarrhea: 19.7%, all G1/2) [1] | Low [7] | More Severe [7] | More Severe (Diarrhea common) [7] |
| Key Safety Differentiators | No febrile neutropenia No VTE Low hepatotoxicity risk | Neutropenia common [7] | Higher hepatic & cardiac toxicity risk [7] | Diarrhea common [7] |
While detailed laboratory methodologies for structural analysis weren't provided in the search results, the key clinical trial methodology is summarized below.
The most current and accurate information on this compound's chemical structure and detailed physicochemical properties is not available in the public search results I obtained. To acquire this specific technical data, I suggest:
Lerociclib exerts its antitumor effect by precisely targeting the core cell cycle regulatory pathway.
The following diagram illustrates the Rb-E2F pathway targeted by this compound and its mechanism of action.
Preclinical studies established this compound's efficacy across various cancer models and provided detailed methodologies for investigation.
The approval of this compound was supported by robust clinical evidence, particularly from the LEONARDA program, which demonstrated significant benefits in HR+/HER2- advanced breast cancer.
| Trial (Phase) | Patient Population | Intervention | Key Efficacy Results |
|---|---|---|---|
| LEONARDA-1 (III) [3] | HR+/HER2- ABC progressed on prior ET (n=275) | This compound + Fulvestrant vs. Placebo + Fulvestrant | PFS: 11.07 vs 5.49 mo (HR=0.451); ORR: 23.4% vs 8.7% |
| LEONARDA-2 (III) [5] | 1st-line HR+/HER2- ABC (interim results) | This compound + Letrozole vs. Placebo + Letrozole | PFS: Not Reached vs 16.56 mo (HR=0.464) |
This compound demonstrated consistent clinical benefits across high-risk and difficult-to-treat patient subgroups from the LEONARDA-1 trial [5] [3]:
This compound's differentiated safety profile is a key clinical advantage, largely attributable to its high kinase selectivity and minimal CDK9 inhibition [5] [4].
| Adverse Event | This compound Profile | Context vs. Other CDK4/6i |
|---|---|---|
| Neutropenia | Low rate of Grade 4 (5.1%) [5] | Lower incidence vs. palbociclib/ribociclib; avoids treatment holidays [5] [4]. |
| Gastrointestinal (Diarrhea) | No Grade ≥3 diarrhea [5] | Significantly improved vs. abemaciclib [5] [4]. |
| Other Toxicities | No significant QT prolongation, hepatotoxicity, VTE, or ILD [5] | Removes need for specialized monitoring (e.g., ECGs, liver enzymes) [5]. |
For researchers and drug developers, this compound represents a strategic advancement in CDK4/6 targeting. Its high selectivity, robust efficacy, and superior tolerability profile address key limitations of earlier agents. The preclinical and clinical evidence positions this compound as a promising backbone for combination therapy strategies, supported by its suitability for continuous dosing. Future research directions will likely focus on expanding its applications into other cancer types and novel combination regimens.
Lerociclib exerts its effect by selectively inhibiting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle's transition from the G1 phase to the S phase [1] [2]. The diagram below illustrates this core mechanism and the specific point of this compound's intervention.
This compound inhibits the Cyclin D-CDK4/6 complex to induce G1 cell cycle arrest.
In the G1 phase, the retinoblastoma protein (Rb) binds to and inactivates the E2F transcription factor. The active Cyclin D-CDK4/6 complex phosphorylates Rb, leading to the release of E2F, which then drives the expression of genes required for DNA synthesis and progression into the S phase [3] [2]. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, resulting in sustained cell cycle arrest in the G1 phase [1].
The following table summarizes key quantitative data from in vitro studies on this compound's effects across different cancer cell lines.
| Cell Line / Model | Experimental Finding | Quantitative Result | Citation |
|---|---|---|---|
| Sarcoma PDXs (COA79) | Viability reduction (3D bioprinted model) | ~60% reduction at 1 µM | [2] |
| Sarcoma Cell Lines (U-2 OS, MG-63) & PDXs (COA30, COA79) | Induction of G1 Cell Cycle Arrest | Increase in G1 population: ~70% (Control) to ~90% (Treated) | [2] |
| Sarcoma Cell Lines & PDXs | Inhibition of Rb Phosphorylation | Dose-dependent decrease in pRb levels | [2] |
| Breast Cancer (Xenograft models) | Inhibition of tumor growth | Significant, durable, and dose-dependent inhibition | [1] |
| Cell-free assay | Enzymatic inhibition (IC50) | CDK4/Cyclin D1: 1 nM; CDK6/Cyclin D3: 2 nM | [1] |
The primary preclinical evidence for this compound comes from studies on pediatric sarcoma models, which provide detailed and transferable methodological insights [2].
This compound is characterized by its high potency and selectivity. It demonstrates low nanomolar IC50 values against CDK4/6 and, importantly, has significantly lower potency against CDK9, which is associated with reduced hematological toxicity [1] [4]. Preclinical data suggest its rapid clearance from plasma may lead to a differentiated safety profile with lower rates of severe neutropenia and gastrointestinal toxicity compared to palbociclib, ribociclib, and abemaciclib [1] [2].
| Cancer Type | Model Description | Treatment Groups | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Endocrine-Resistant Breast Cancer | Multiple models, including Tamoxifen-Resistant (MCF7/TR), Long-Term Estrogen-Deprived (LTED), and patient-derived xenografts (PDXs). | This compound, G1T48 (oral SERD), and the combination. | The combination of this compound and G1T48 showed an increased response and robust antitumor activity in endocrine-resistant models. [1] | |
| Pediatric Sarcoma | Established cell lines (U-2 OS, MG-63) and Patient-Derived Xenografts (PDXs). | This compound. | Decreased sarcoma cell viability in both 2D culture and 3D bioprinted microtumors; induced cell cycle arrest, decreased proliferation, motility, and stemness. [2] | |
| Broad Preclinical Characterization | Xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer. | This compound. | Daily oral treatment caused significant, durable, and dose-dependent inhibition of tumor growth. [3] |
Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your own experimental design.
The following diagram illustrates the mechanism of action of CDK4/6 inhibitors like this compound within the context of the cell cycle signaling pathway.
Figure 1: this compound induces G1 cell cycle arrest by selectively inhibiting the CDK4/6-cyclin D1 complex, preventing Rb phosphorylation and E2F-mediated gene expression required for S-phase entry. [5] [3] [2]
Lerociclib is a highly potent and selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [1] [2]. Its core mechanism and differentiating features are outlined below.
The diagram below illustrates the core mechanism of this compound and its key differentiators in the context of the cell cycle.
This compound inhibits CDK4/6 to prevent Rb phosphorylation and G1/S cell cycle progression, with key differentiating properties of high selectivity, favorable PK/PD, and continuous dosing. [3] [5] [4]
This compound's development spans approved indications and ongoing exploratory research. The table below summarizes its global regulatory and development status.
| Region | Current Status | Key Indications (Highest Phase) | Regulatory/Licensing Details |
|---|
| China (NMPA) | Approved (May 2025) [5] | HR+/HER2- Advanced Breast Cancer: • 1st-line: this compound + Aromatase Inhibitor • 2nd-line: this compound + Fulvestrant (post-endocrine therapy) [6] [5] | New Drug Applications (NDAs) accepted in Mar 2023 and Mar 2024 [1]. | | United States, Europe, Japan | Licensed for Development | Oncology (Various Indications): • Global rights (ex-Asia-Pacific) licensed to Pepper Bio (May 2024) [7]. • Hepatocellular Carcinoma (HCC) identified as a target for Phase 2 trials [7]. | Pepper Bio holds exclusive rights for clinical development, regulatory submissions, and commercialization [7]. | | Global (Exploratory) | Preclinical Research | Sarcomas: Demonstrated efficacy in pediatric sarcoma cell lines and 3D bioprinted tumor models [8]. | Research supports further investigation as a novel therapeutic strategy for sarcomas [8]. |
The LEONARDA-1 (NCT05054751) phase III trial established the efficacy and safety of this compound plus Fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who progressed on prior endocrine therapy [1] [3].
The trial met its primary endpoint, with significant improvement in Progression-Free Survival (PFS) for the this compound arm compared to placebo [1] [3].
| Efficacy Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / Notes |
|---|---|---|---|
| Investigator-assessed PFS (Primary) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656); P=0.000016 [1] [3] |
| BICR-assessed PFS | 11.93 months | 5.75 months | HR: 0.353 (95% CI: 0.228-0.547); P=0.000002 [3] [2] |
| Objective Response Rate (ORR) | 23.4% | 8.7% | In patients with measurable disease: 26.9% vs. 9.9% [3] |
| Overall Survival (OS) | Data Immature | Data Immature | HR: 0.630 (95% CI: 0.267-1.484) at initial cut-off [1] |
PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [9]. The LEONARDA-2 phase III trial in the first-line setting also showed significant PFS improvement for this compound + Letrozole vs. Letrozole alone (HR = 0.464) [5].
This compound demonstrates a differentiated and manageable safety profile, supporting continuous dosing [5].
| Safety Parameter | This compound + Fulvestrant (%) | Placebo + Fulvestrant (%) | Comparative Insight |
|---|---|---|---|
| Any Grade AE | 98.5 | 80.4 | Most AEs were low-grade and manageable [3] [9] |
| Grade ≥3 AE | 57.7 | 15.2 | - |
| Discontinuation due to AE | 0.7 | 0 | Demonstrates superior tolerability [1] |
| Grade 3/4 Neutropenia | 46.7 | - | Lower incidence of Grade 4 neutropenia (5.1%); no febrile neutropenia [1] [5] |
| Grade 3/4 Diarrhea | 0 | - | Incidence of any-grade diarrhea was 19.7% [1] [2] |
| QTc Prolongation | Few cases | Few cases | Incidence was similar to placebo [1] |
| Venous Thromboembolism (VTE) | 0 | - | - |
| Hepatotoxicity | No additional risk | - | - |
For researchers, understanding the preclinical and clinical validation methodologies is crucial. The workflow below generalizes the key experimental approaches used to validate this compound.
Generalized workflow for this compound testing, progressing from in vitro assays and ex vivo 3D models to in vivo studies and clinical trials. [3] [8]
Key Methodological Details:
| Aspect | Details |
|---|---|
| Drug Name | Lerociclib (also known as GB491, G1T38) [1] [2] |
| Drug Class | Oral, highly selective CDK4/6 inhibitor [1] [3] |
| Status | Registered in China (May 2025) for HR+/HER2− advanced breast cancer [4] [5] |
| Recommended Dosage | 150 mg, twice daily, continuously [1] [6] |
| Mechanism of Action | Inhibits CDK4/cyclin D1 (IC50: 1 nM) and CDK6/cyclin D3 (IC50: 2 nM), leading to G1 cell cycle arrest [1] [3] [2] |
| Key Efficacy (vs. Placebo) | - Median PFS: 11.07 months vs. 5.49 months (HR: 0.451) [1] [3]
This compound works by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. The following diagram illustrates its mechanism and the foundational experimental workflow used for validation.
Diagram summarizing this compound's mechanism and key validation experiments.
The preclinical data showed that this compound caused significant, durable, and dose-dependent inhibition of tumor growth in xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer [1] [3].
For professionals, the detailed design and methodology of the key phase III trial are critical. The LEONARDA-1 study was a randomized, double-blind, placebo-controlled phase III trial [1] [3].
A key differentiator for this compound in clinical trials has been its promising safety and tolerability profile, which supports continuous dosing without the need for a "drug holiday" [6].
Lerociclib (also known as GB491 or G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. Its mechanism, shared with other CDK4/6 inhibitors, is to disrupt the cell cycle progression from the G1 phase to the S phase [2].
The diagram below illustrates this core signaling pathway and the point of this compound inhibition.
The LEONARDA-1 trial (NCT05054751) is a pivotal, randomized, double-blind, Phase III study that provides the strongest clinical evidence for this compound in HR+/HER2− advanced breast cancer [5] [4].
The trial successfully met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in PFS with the this compound combination [5] [4]. The key efficacy outcomes are summarized in the table below.
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Median PFS (Investigator) | 11.07 months | 5.49 months | HR: 0.451; 95% CI: 0.311-0.656; P = 0.000016 [5] [4] |
| Median PFS (BICR) | Not Reported | Not Reported | HR: 0.353; 95% CI: 0.228-0.547; P = 0.000002 [4] |
| Objective Response Rate (ORR) | 23.4% | 8.7% | [4] |
| ORR (patients with measurable disease) | 26.9% | 9.9% | [4] |
| Clinical Benefit Rate (CBR) | 48.2% | Not Fully Reported | [4] |
| Overall Survival (OS) | Immature at data cut-off | Immature at data cut-off | [5] [4] |
Consistent benefit was observed across key patient subgroups, including those with poor prognostic factors such as primary endocrine resistance, liver metastases, and multiple metastatic sites [4].
A key differentiator for this compound appears to be its improved tolerability. Preclinical and early clinical data suggest it is designed for faster plasma clearance, which may minimize bone marrow exposure and reduce hematologic toxicity [6] [7].
Beyond breast cancer, this compound is being investigated in other malignancies, highlighting its broad research potential.
The development of this compound addresses key challenges in the CDK4/6 inhibitor class.
The LEONARDA-1 trial demonstrates that this compound combined with fulvestrant is a highly effective regimen for HR+/HER2- locally advanced or metastatic breast cancer patients who progressed on prior endocrine therapy [1] [2].
Efficacy Endpoints [1] [3] [2]
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / p-value |
|---|---|---|---|
| Investigator-assessed Median PFS (Primary Endpoint) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656); p = 0.000016 |
| BICR-assessed Median PFS | Not Specified | Not Specified | HR: 0.353 (95% CI: 0.228-0.547); p = 0.000002 |
| Objective Response Rate (ORR) | 23.4% | 8.7% | |
| ORR (patients with measurable disease) | 26.9% | 9.9% | |
| Disease Control Rate (DCR) | 81.8% | 71.0% | |
| Clinical Benefit Rate (CBR) | 48.2% | Not Specified | |
| Overall Survival (OS) at data cut-off | Immature | Immature | HR: 0.630 (95% CI: 0.267–1.484) |
PFS benefit was consistent across key subgroups, including patients with primary endocrine resistance, liver metastases, and multiple metastatic sites [3] [2].
Safety Profile [3] [2] The safety profile of this compound is favorable and differentiated. The most common adverse events (AEs) are hematological, with low rates of key non-hematological AEs.
| Safety Aspect | Incidence (this compound + Fulvestrant) |
|---|---|
| Most Common Grade 3/4 AEs | Hematological toxicities (neutropenia, leukopenia) |
| Grade 3/4 Neutropenia | 46.7% |
| Grade 4 Neutropenia | 5.1% |
| Febrile Neutropenia | 0% |
| Grade 3/4 Diarrhea | 0% |
| Venous Thromboembolism (VTE) | 0% |
| Treatment Discontinuation due to AE | 0.7% |
Research indicates strong synergy between this compound and the oral Selective Estrogen Receptor Degrader (SERD) G1T48 (rintodestrant) [4].
Key Experimental Findings and Methodologies
The diagram below illustrates the core mechanistic rationale and high-level workflow for evaluating the this compound + SERD combination.
The field is evolving towards next-generation endocrine agents. Oral SERDs are emerging as a promising, more convenient alternative to intramuscular fulvestrant [5]. Clinical trials are actively exploring combinations of oral SERDs with CDK4/6 inhibitors to overcome resistance and improve outcomes [5] [6]. Furthermore, novel agents like PROTACs (e.g., vepdegestrant), which degrade the estrogen receptor via a different mechanism, represent the next frontier and are also being investigated in combination strategies [6].
This integrated approach—spanning validated clinical regimens, promising preclinical combinations, and novel mechanisms—highlights a robust strategy for targeting HR+ breast cancer.
Lerociclib exerts its effect by specifically targeting the cyclin D-CDK4/6 complex, a key regulator of the G1 to S phase transition.
The diagram below illustrates this targeted pathway and the point of inhibition by this compound.
This compound inhibits the cyclin D-CDK4/6 complex to prevent Rb phosphorylation and G1/S progression.
This compound's ability to inhibit cell cycle progression translates into significant anti-tumor activity in clinical and laboratory settings.
The phase III LEONARDA-1 clinical trial established the efficacy of this compound combined with fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy [3] [5].
Table 1: Key Efficacy Outcomes from the LEONARDA-1 Trial
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / p-value |
|---|---|---|---|
| Median PFS (Investigator) | 11.07 months | 5.49 months | HR: 0.451; P = 0.000016 [3] |
| Median PFS (BICR*) | Not Reached | 5.49 months | HR: 0.353; P = 0.000002 [3] |
| ORR | 23.4% | 8.7% | [3] |
| ORR (measurable disease) | 26.9% | 9.9% | [3] |
| Disease Control Rate | 81.8% | 71.0% | [3] |
BICR: Blinded Independent Central Review
The benefit of adding this compound was consistent across all patient subgroups, including those with poor prognostic factors like primary endocrine resistance and liver metastases [3] [5].
Research indicates this compound's potential extends beyond breast cancer. A preclinical study on pediatric sarcomas demonstrated that this compound treatment [2]:
For researchers aiming to validate or explore this compound's effects, here are methodologies from published studies.
Table 2: Summary of Key Experimental Assays
| Assay Type | Cell Lines / Models | Key Procedures | Readout / Measurement |
|---|---|---|---|
| Cell Viability & Proliferation | Established sarcoma lines (U-2 OS, MG-63), Patient-derived xenografts (PDXs) [2] | Cells treated with this compound in 2D culture or 3D bioprinted models [2] | Cell viability assays (e.g., MTT, CellTiter-Glo); Tumor growth measurement [2] |
| Cell Cycle Analysis | Sarcoma cell lines (U-2 OS, MG-63) [2] | Cells stained with propidium iodide after treatment | Flow cytometry to determine percentage of cells in G1, S, and G2/M phases [2] |
| Protein Analysis (Western Blot) | Sarcoma cell lines and PDXs [2] | Protein extraction from treated cells, gel electrophoresis, and antibody probing | Phospho-Rb (S780), total Rb, CDK4, CDK6, and other pathway proteins [2] |
| Motility & Stemness Assays | Sarcoma cell lines [2] | Wound healing/scratch assay; Tumorsphere formation assay under non-adherent conditions | Migration distance; Number and size of tumorspheres [2] |
A key differentiator of this compound is its improved safety and tolerability profile compared to earlier CDK4/6 inhibitors [3] [5].
This compound's development reflects its promise as a targeted therapy.
This compound represents a significant advancement in targeted cancer therapy through precise cell cycle inhibition. Its validated efficacy in breast cancer, potential for broader applications, and differentiated safety profile make it a compelling candidate for ongoing research and clinical use.
| Parameter | Lerociclib + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) | Result |
|---|---|---|---|
| Progression-Free Survival (PFS) | |||
| Investigator-assessed median PFS (months) | 11.07 | 5.49 | HR 0.451 (95% CI: 0.311-0.656); P=0.000016 [1] |
| BICR-assessed median PFS (months) | 11.93 | 5.75 | HR 0.353 (95% CI: 0.228-0.547); P=0.000002 [1] |
| Overall Survival (OS) | |||
| Interim OS (data cut-off Dec 2022) | 9 events (6.6%) | 13 events (9.4%) | HR 0.630 (95% CI: 0.267–1.484); immature data [2] |
| Ad hoc OS (data cut-off Mar 2024) | 32 events | 43 events | HR 0.649 (95% CI: 0.410, 1.028); median OS not reached in either arm [2] |
| Tumor Response (Investigator-assessed) | |||
| Objective Response Rate (ORR) | 23.4% | 8.7% | In patients with measurable disease: 26.9% vs 9.9% [1] |
| Complete Response (CR) | 3 (2.2%) | 0 (0%) | [1] |
| Disease Control Rate (DCR) | 81.8% | 71.0% | [1] |
| Clinical Benefit Rate (CBR) | 48.2% | 24.6% | [1] |
| Common Treatment-Emergent Adverse Events (TEAEs) | |||
| Neutropenia (Any Grade) | 90.5% | 4.3% | [3] |
| Grade 3/4 Neutropenia | 46.7% | 0% | (Grade 3: 41.6%; Grade 4: 5.1%) [3] |
| Leukopenia (Any Grade) | 86.9% | 6.5% | [3] |
| Diarrhea (Any Grade) | 19.7% | 3.6% | No Grade 3/4 diarrhea reported [3] |
| Anemia (Any Grade) | 34.3% | 10.1% | [4] |
| Discontinuation due to AEs | 0.7% | 0% | [3] |
For researchers aiming to replicate or build upon the clinical trial findings, here are the core methodologies from the LEONARDA-1 study.
1. Clinical Trial Design (Phase III)
2. Dosing and Administration
3. Endpoint Assessment Methodologies
This compound's twice-daily, continuous dosing regimen is supported by its unique pharmacokinetic (PK) and pharmacodynamic (PD) profile, which differs from earlier CDK4/6 inhibitors.
The following diagram illustrates the drug's journey from administration to its core antitumor effect, highlighting the properties that enable continuous dosing.
Key PK/PD Characteristics Supporting the Dosing Regimen:
The management of adverse events is crucial for maintaining the continuous dosing schedule.
The data from the LEONARDA-1 trial establishes the 150 mg twice-daily continuous dosing of this compound combined with fulvestrant as an effective and well-tolerated regimen for HR+/HER2− advanced breast cancer patients who have progressed on prior endocrine therapy [1]. Its approval in China for this setting and for first-line use with an aromatase inhibitor provides a new therapeutic option [5] [6].
For drug development professionals, this compound exemplifies how optimized PK/PD properties—specifically high intratumoral enrichment and rapid plasma clearance—can enable a continuous dosing schedule that maintains efficacy while improving tolerability. This profile is particularly relevant for designing future trials in other cancer types or combination therapy strategies.
Lerociclib (GB491) is a highly selective, oral CDK4/6 inhibitor. Its differentiated profile stems from high selectivity for CDK4 over CDK6 and minimal off-target inhibition of CDK9, which is associated with reduced hematologic and gastrointestinal toxicity [1]. Fulvestrant is a selective estrogen receptor degrader (SERD) that blocks and degrades the estrogen receptor, thereby inhibiting estrogen-dependent tumor growth [2].
The combination provides a dual blockade of two key oncogenic pathways in HR+ breast cancer: the estrogen receptor (ER) signaling pathway and the cell cycle progression pathway via the CDK4/6-Rb axis [3] [4]. The diagram below illustrates this synergistic mechanism.
The LEONARDA-1 phase III trial (NCT05054751) established the efficacy of the this compound-fulvestrant combination in HR+/HER2− locally advanced or metastatic breast cancer patients who progressed on prior endocrine therapy [3].
Key Efficacy Endpoints (Investigator-Assessed) [3] [5]:
The PFS benefit was consistent across all pre-specified patient subgroups, as summarized in the table below.
Table 1: Progression-Free Survival Benefit Across Key Subgroups in LEONARDA-1 [3] [5]
| Subgroup | Hazard Ratio (HR) for PFS | 95% Confidence Interval |
|---|---|---|
| Overall Population | 0.451 | 0.311 - 0.656 |
| Primary Endocrine Resistance | 0.374 | 0.182 - 0.769 |
| Liver Metastasis | 0.487 | 0.297 - 0.796 |
| ≥4 Metastatic Sites | 0.326 | 0.160 - 0.665 |
| 1 Prior Chemotherapy (Metastatic) | 0.286 | 0.138 - 0.593 |
| Pre-/Perimenopausal | 0.471 | 0.258 - 0.860 |
This compound exhibits a differentiated safety and tolerability profile, supporting continuous dosing without the need for drug holidays [1] [6].
Table 2: Overview of Safety Data from LEONARDA-1 [3] [5]
| Parameter | This compound + Fulvestrant (N=137) | Placebo + Fulvestrant (N=138) |
|---|---|---|
| Any Grade Adverse Events (AE) | 98.5% | 80.4% |
| Grade ≥3 AEs | 57.7% | 15.2% |
| Serious AEs | 5.8% | 8.0% |
| AEs Leading to Discontinuation | 1 patient | 0 patients |
| Common AEs (this compound arm) | Neutropenia, leukopenia, diarrhea, anemia [6] | - |
| Key Differentiator | Low incidence of Grade 4 neutropenia (5%) and minimal gastrointestinal toxicity [1] [6]. | - |
This protocol is based on the design and key procedures of the LEONARDA-1 Phase III clinical trial [3].
The clinical workflow for treatment administration and monitoring is outlined below.
The combination of this compound and fulvestrant is a compelling treatment option for HR+/HER2− advanced breast cancer patients after endocrine therapy failure. Its clinical profile is characterized by significant efficacy improvement and a favorable tolerability spectrum that enables continuous dosing, potentially improving patient quality of life and adherence. This combination addresses an important unmet need in the management of endocrine-resistant disease.
The information below synthesizes the clinical development protocol for lerociclib, primarily based on the Phase III LEONARDA-1 study [1] and earlier Phase I/II trials [2].
The established regimen for this compound in combination with fulvestrant is outlined in the table below.
| Component | Dose & Route | Frequency & Schedule | Formulation Notes |
|---|---|---|---|
| This compound | 150 mg, Oral | Twice daily (BID); Continuous dosing (no scheduled drug holidays) [1] [2] | Film-coated tablet. |
| Fulvestrant | 500 mg, Intramuscular | Day 1, 15, 29 of first cycle, then once monthly per standard of care [2] | Administered as per label. |
Clinical trial data demonstrate the therapeutic profile of the this compound-fulvestrant combination. Key efficacy and common adverse events from the LEONARDA-1 study are summarized below.
Table 1: Key Efficacy Outcomes from LEONARDA-1 Phase III Trial [1]
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant |
|---|---|---|
| Median PFS | 11.07 months | 5.49 months |
| Hazard Ratio (HR) | 0.451 | (Reference) |
| P-value | 0.000016 | -- |
| Treatment Discontinuation due to Progression | 34.3% | 52.2% |
Table 2: Common Adverse Events (AEs) Profile [1] [2]
| Parameter | Findings |
|---|---|
| Differentiated Safety Profile | Low rates of Grade 4 neutropenia and manageable gastrointestinal toxicity [1] [2]. |
| Key Tolerability Advantages | Low incidence of stomatitis and alopecia; supports continuous dosing without a drug holiday [2]. |
| Dose Reduction & Discontinuation | A higher percentage of patients remained on this compound treatment (63.5%) vs. placebo (40.6%) at data cut-off [1]. |
This compound (GB491) is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its mechanism and the rationale for combination therapy are centered on cell cycle arrest.
The diagram below illustrates the key signaling pathway and the mechanism of action for this compound in HR+ breast cancer cells.
In HR+ breast cancer, estrogen receptor (ER) signaling upregulates cyclin D1, which activates CDK4/6 [3] [4]. The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors that drive the transition from the G1 to the S phase of the cell cycle, enabling DNA replication and cancer cell proliferation [5] [6].
This compound potently and selectively inhibits CDK4/6 (IC50 of 1 nM and 2 nM for CDK4/cyclin D1 and CDK6/cyclin D3, respectively) [1]. By blocking this complex, this compound prevents Rb phosphorylation, resulting in sequestration of E2F and sustained, cytostatic G1 phase arrest [1] [4]. Combining this compound with fulvestrant, which degrades the estrogen receptor and reduces cyclin D1 expression, provides a synergistic dual mechanism to suppress cancer growth, particularly in endocrine-resistant disease [1] [3].
For researchers investigating CDK4/6 inhibitors in pre-clinical and clinical settings, the following methodologies are foundational.
The clinical development of this compound has highlighted several features that distinguish it within the CDK4/6 inhibitor class [1] [2]:
The following tables summarize the primary efficacy and safety outcomes from the LEONARDA-1 trial, comparing lerociclib plus fulvestrant against placebo plus fulvestrant [1] [2] [3].
Table 1: Primary Efficacy Endpoints (Investigator-Assessed) [1] [2]
| Endpoint | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) | Hazard Ratio (HR) / Difference |
|---|
| Median Progression-Free Survival (PFS) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 | | Objective Response Rate (ORR) | 23.4% | 8.7% | Difference: +14.7% | | ORR (Measurable Disease at Baseline) | 26.9% | 9.9% | Difference: +17.0% | | Disease Control Rate (DCR) | 81.8% | 71.0% | Difference: +10.8% | | Clinical Benefit Rate (CBR) | 48.2% | 24.6% | Difference: +23.6% |
Table 2: Key Safety and Tolerability Data [1] [4] [3]
| Parameter | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) |
|---|---|---|
| Any-Grade Adverse Events (AEs) | 98.5% | 80.4% |
| Grade ≥3 AEs | 57.7% | 15.2% |
| Serious AEs | 5.8% | 8.0% |
| AEs Leading to Discontinuation | 0.7% (1 patient) | 0% |
| Most Common Grade 3-4 AEs (this compound arm) | Neutropenia (46.7%), Leukopenia (23.4%), Thrombocytopenia (3.7%) | - |
| Key Differentiated Safety Findings | Low incidence of Grade 4 neutropenia (5.1%); No febrile neutropenia; No Grade 3/4 diarrhea; No drug-induced VTE reported. | - |
This section outlines the core clinical trial methodology and the foundational in-vitro assay protocols that support the mechanism of action for this compound.
This compound exerts its antitumor effect by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle G1 to S phase transition [1] [6].
The diagram below illustrates this targeted pathway and the mechanism of this compound.
Diagram Title: this compound Inhibition of CDK4/6 Pathway
Pathway Description: In HR+ breast cancer cells, mitogenic signals lead to the formation of active CDK4/6-cyclin D complexes. This complex phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases E2F transcription factors, which then drive the expression of genes required for DNA synthesis and cell cycle progression from G1 to S phase [1] [6]. This compound binds to and inhibits CDK4/6, preventing Rb phosphorylation. This results in cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells [1].
The data from the LEONARDA-1 trial solidly supports this compound as a promising therapeutic agent. Its key differentiators in the CDK4/6 inhibitor class are:
Indication: Lerociclib (Rujianing) is indicated in combination with fulvestrant for the treatment of adult patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy [1] [2] [3].
Mechanism of Action: this compound is a highly selective, oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its unique tricyclic and spirocyclic molecular structure contributes to high target affinity, minimized off-target effects, and a differentiated safety profile [4] [5]. The following diagram illustrates its mechanism and key advantages.
The approval and protocol for this compound are primarily supported by the LEONARDA-1 Phase III randomized trial [1] [2] [3].
The table below summarizes the key efficacy outcomes from the trial.
| Efficacy Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) & P-value |
|---|
| Median PFS (Investigator) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 [1] [2] | | Median PFS (BICR) | 11.93 months | 5.73 months | HR: 0.353 (95% CI: 0.228-0.547) P = 0.000002 [2] | | Objective Response Rate (ORR) | 23.4% | 8.7% | - [2] [3] | | Clinical Benefit Rate (CBR) | 48.2% | Not fully reported | - [2] |
The trial also demonstrated consistent PFS benefit across all pre-specified subgroups, including patients with primary endocrine resistance (HR=0.374), liver metastases (HR=0.487), and those who had received one prior line of chemotherapy for metastatic disease (HR=0.286) [2] [3].
The LEONARDA-1 trial established that this compound has a manageable safety profile. The most common adverse events (AEs) are hematologic, with low rates of high-grade gastrointestinal toxicity [2] [5] [3].
| Adverse Event | This compound + Fulvestrant (All Grades) | This compound + Fulvestrant (Grade ≥3) | Management Notes |
|---|---|---|---|
| Neutropenia | 55% [6] | 30% (G3), 5.1% (G4) [2] [5] | Monitor CBC; dose interruption/reduction is primary management. |
| Leukopenia | 40% [6] | Not specified | Monitor CBC. |
| Diarrhea | 20% [6] | No ≥G3 reported [5] | Supportive care. |
| Anemia | 20% [6] | Not specified | Monitor CBC. |
| Treatment Discontinuation due to AE | 0.7% [2] [5] | - | Very low discontinuation rate supports long-term use. |
Key Safety Advantages: Unlike some other CDK4/6 inhibitors, this compound was not associated with increased risks of QT prolongation, hepatotoxicity, venous thromboembolism (VTE), or interstitial lung disease (ILD) in the LEONARDA-1 trial. Routine safety monitoring beyond standard care is not required [5].
For researchers seeking to understand the foundational clinical trial methodology, here is a summary of the core protocol from the LEONARDA-1 study [1] [2].
This compound, with its differentiated structure and high selectivity, represents a valuable new option in the CDK4/6 inhibitor class. The robust efficacy and favorable tolerability profile demonstrated in the LEONARDA-1 trial, particularly the low rates of severe neutropenia and GI toxicity enabling continuous dosing, position it as a promising therapeutic strategy for patients with endocrine-resistant advanced breast cancer.
Lerociclib (development codes GB491/G1T38) is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has demonstrated significant clinical potential for hormone receptor-positive, HER2-negative (HR+/HER2-) advanced breast cancer. As an orally bioavailable small molecule, this compound specifically targets the CDK4/6-retinoblastoma (Rb) protein pathway, effectively arresting cell cycle progression from G1 to S phase in malignant cells. This targeted mechanism has proven particularly valuable in overcoming endocrine therapy resistance, making it a promising therapeutic option for patients who have progressed on prior endocrine treatments [1] [2].
The pharmacological profile of this compound demonstrates notable selectivity, with high potency for CDK4/cyclin D1 (IC50 of 1 nM) and CDK6/cyclin D3 (IC50 of 2 nM), and moderate potency for CDK9/cyclin T (IC50 of 28 nM). This selectivity profile potentially contributes to its differentiated safety and tolerability compared to other agents in the same class. Preclinical investigations using xenograft models of breast cancer demonstrated that daily oral administration of this compound produced significant, durable, and dose-dependent tumor growth inhibition, supporting its advancement to clinical trials [1] [3].
Table 1: Basic Drug Profile of this compound
| Parameter | Specification |
|---|---|
| Generic Name | This compound |
| Code Names | GB491, G1T38 |
| Pharmacological Class | CDK4/6 Inhibitor |
| Administration Route | Oral |
| Dosage Forms | Tablet |
| Recommended Dose | 150 mg twice daily |
| Mechanism of Action | Selective inhibition of CDK4/6, preventing Rb phosphorylation and G1-S cell cycle transition |
The LEONARDA-1 trial (NCT05054751) represents a pivotal phase III investigation that established the clinical efficacy of this compound in combination with fulvestrant for HR+/HER2- locally advanced or metastatic breast cancer. This randomized, double-blind study enrolled 275 patients who had relapsed or progressed on prior endocrine therapy. Participants were assigned in a 1:1 ratio to receive either this compound (150 mg twice daily) plus fulvestrant or placebo plus fulvestrant. The primary endpoint of investigator-assessed progression-free survival (PFS) was significantly improved in the this compound arm compared to the placebo arm, with median PFS of 11.07 months versus 5.49 months, respectively (HR: 0.451; 95% CI: 0.311-0.656; P = 0.000016). This consistent benefit was corroborated by Blinded Independent Central Review (BICR), which demonstrated a hazard ratio of 0.353 (95% CI: 0.228-0.547; P = 0.000002) [1] [3].
Secondary efficacy endpoints further supported the clinical value of this compound combination therapy. The investigator-assessed objective response rate (ORR) was 23.4% (95% CI: 16.27-30.44%) in the this compound arm compared to 8.7% (95% CI: 3.99-13.40%) in the placebo arm. Among patients with measurable disease at baseline, the ORR advantage was more pronounced at 26.9% versus 9.9%, respectively. The clinical benefit rate (defined as complete response, partial response, and stable disease ≥24 weeks) reached 48.2% in the this compound group, demonstrating meaningful disease control for a substantial proportion of patients with endocrine-resistant advanced breast cancer [3] [4].
Table 2: Efficacy Outcomes from LEONARDA-1 Phase III Trial
| Efficacy Parameter | This compound + Fulvestrant (N=137) | Placebo + Fulvestrant (N=138) | Hazard Ratio (95% CI) |
|---|---|---|---|
| Median PFS (Investigator) | 11.07 months | 5.49 months | 0.451 (0.311-0.656) |
| Median PFS (BICR) | Not Reached | 5.49 months | 0.353 (0.228-0.547) |
| Overall Response Rate | 23.4% | 8.7% | - |
| ORR (Measurable Disease) | 26.9% | 9.9% | - |
| Clinical Benefit Rate | 48.2% | Not Reported | - |
Consistent treatment benefits were observed across all pre-specified patient subgroups in the LEONARDA-1 trial, including those with poor prognostic features. For patients with primary endocrine resistance, the hazard ratio for PFS was 0.374 (95% CI: 0.182-0.769), while those with liver metastasis demonstrated a HR of 0.487 (95% CI: 0.297-0.796). Notably, patients with extensive disease burden (≥4 metastatic sites) derived substantial benefit (HR: 0.326; 95% CI: 0.160-0.665), as did those who had received one line of chemotherapy for recurrent/metastatic disease (HR: 0.286; 95% CI: 0.138-0.593). This consistent efficacy across challenging patient populations underscores the potential role of this compound in addressing unmet needs in advanced breast cancer management [3] [4].
The safety profile of this compound demonstrates a potentially differentiated pattern compared to other approved CDK4/6 inhibitors. The most common treatment-related adverse events were hematological toxicities, primarily neutropenia and leukopenia, which were generally manageable and reversible. Specifically, grade 3 neutropenia occurred in 46.7% of patients, while grade 4 neutropenia was observed in only 5.1% of patients, with no reported cases of febrile neutropenia. Gastrointestinal toxicities, which often limit adherence to other CDK4/6 inhibitors, were notably less frequent with this compound, with diarrhea, nausea, and vomiting occurring in less than 20% of patients, and no grade 3 or 4 diarrhea reported [3] [4].
Additional safety considerations include the absence of venous thromboembolism events, minimal QTc prolongation (with similar incidence between treatment arms), and low rates of skin rash (approximately 4% in both groups). Importantly, this compound did not demonstrate significant hepatotoxicity risk, and only one patient (0.7%) discontinued treatment due to an adverse event. This favorable tolerability profile supports continuous dosing without the need for drug holidays that are frequently required with other CDK4/6 inhibitors, potentially enabling more sustained pathway inhibition and clinical benefit [5] [4].
Table 3: Safety Profile of this compound (150 mg twice daily) from Clinical Trials
| Adverse Event | All Grades (%) | Grade 3 (%) | Grade 4 (%) | Management Recommendations |
|---|---|---|---|---|
| Neutropenia | 55.0 | 46.7 | 5.1 | Regular monitoring; dose interruption if needed |
| Leukopenia | 40.0 | Not Specified | Not Specified | Complete blood count monitoring |
| Diarrhea | <20 | 0 | 0 | Supportive care; usually self-limiting |
| Anemia | 20.0 | Not Specified | Not Specified | Monitor hemoglobin levels |
| Nausea | <20 | 0 | 0 | Anti-emetics as needed |
| Vomiting | <20 | 0 | 0 | Anti-emetics as needed |
Cell cycle analysis represents a fundamental methodology for evaluating this compound's mechanism of action. Researchers should plate HR+ breast cancer cells (such as MCF-7 or T47D lines) in appropriate growth media and allow adherence for 24 hours. This compound should be prepared in DMSO and serially diluted to concentrations ranging from 1 nM to 10 μM. After 24 hours of treatment, cells are harvested, fixed in 70% ethanol, and stained with propidium iodide solution (50 μg/mL) containing RNase A (100 μg/mL). Flow cytometric analysis of DNA content enables quantification of cell cycle distribution, with this compound expected to produce a precise G1 arrest in a dose-dependent manner [1].
Rb phosphorylation inhibition assays provide direct evidence of target engagement. Cells are treated with this compound across similar concentration ranges for 6-24 hours, followed by lysis in RIPA buffer supplemented with phosphatase and protease inhibitors. Protein lysates are separated by SDS-PAGE, transferred to membranes, and probed with phospho-specific Rb antibodies (Ser780/Ser795) alongside total Rb antibodies for normalization. Immunodetection with chemiluminescent substrates allows quantification of phosphorylation inhibition, with this compound demonstrating IC50 values in the low nanomolar range consistent with its potent CDK4/6 inhibitory activity [1].
Patient-derived xenograft (PDX) models of endocrine-resistant HR+ breast cancer provide clinically relevant systems for evaluating this compound efficacy. Tumors fragments (approximately 30 mm³) are implanted into the mammary fat pads of immunocompromised mice. When tumors reach 150-200 mm³, animals are randomized into treatment groups receiving either vehicle control, this compound alone (typically 50-100 mg/kg daily by oral gavage), fulvestrant alone (5 mg/kg weekly subcutaneous injection), or the combination. Tumor measurements should be performed 2-3 times weekly using calipers, with volumes calculated as (length × width²)/2. Statistical analysis of tumor growth inhibition compared to control groups typically demonstrates significant enhancement of fulvestrant activity by this compound, particularly in models harboring ESR1 mutations or other resistance mechanisms [6] [7].
Diagram 1: this compound mechanism of action in HR+ breast cancer, showing CDK4/6 inhibition preventing cell cycle progression
The regulatory trajectory for this compound has advanced significantly, with the New Drug Application (NDA) for this compound in combination with fulvestrant accepted by the China National Medical Products Administration (NMPA) on March 28, 2023. This application targets the treatment of HR+/HER2- locally advanced or metastatic breast cancer patients with disease progression following previous endocrine therapy. The NDA has successfully completed clinical on-site inspection and drug testing at the National Institutes for Food and Drug Control. Additionally, the China NMPA has accepted another NDA for this compound combined with letrozole for first-line treatment of HR+ advanced breast cancer on March 13, 2024, indicating expanding potential indications for this agent [4].
Future research directions include exploration of this compound in combination with novel endocrine therapies beyond fulvestrant, particularly with oral selective estrogen receptor degraders (SERDs) such as G1T48 (rintodestrant). Preclinical models have demonstrated that the combination of this compound with G1T48, an oral SERD, produces enhanced antitumor activity in endocrine-resistant models, including those harboring ESR1 mutations. This combination strategy addresses limitations of intramuscular fulvestrant while potentially creating an entirely oral regimen for advanced HR+ breast cancer. Additional investigations are ongoing to evaluate this compound in other solid tumors and in sequencing strategies with other targeted therapies [6] [7].
Diagram 2: In vitro profiling assay workflow for evaluating this compound activity and mechanisms
This compound represents a promising oral therapeutic option in the CDK4/6 inhibitor class, with demonstrated efficacy in endocrine-resistant advanced breast cancer and a potentially differentiated safety profile. Its continuous dosing schedule without requirement for treatment holidays addresses an important limitation of some currently available agents. The compelling phase III data from the LEONARDA-1 trial, showing significant improvement in PFS with manageable toxicity, support its potential as a valuable treatment option for patients with HR+/HER2- advanced breast cancer following progression on endocrine therapy. As development continues, this compound may offer clinicians and patients an effective and well-tolerated oral option for managing this challenging disease.
The combination of cyclin-dependent kinase 4/6 inhibitors (CDK4/6i) with endocrine therapy has revolutionized treatment for hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer. This compound (GB491) is a highly selective, oral CDK4/6 inhibitor that has recently demonstrated significant efficacy in clinical trials when combined with both traditional and novel endocrine agents. The emergence of oral selective estrogen receptor degraders (SERDs) represents a promising advancement in endocrine therapy, potentially overcoming limitations of existing treatments like fulvestrant, which requires intramuscular administration and has poor bioavailability. The strategic combination of this compound with SERDs targets two key pathways in HR+ breast cancer pathogenesis: the estrogen receptor (ER) signaling axis and the cell cycle progression machinery, providing a compelling therapeutic approach for both treatment-naïve and endocrine-resistant disease.
The development of resistance to endocrine therapy remains a significant challenge in clinical management of advanced HR+ breast cancer. Mechanisms of resistance include cell cycle dysregulation, activation of alternative growth factor pathways, and ESR1 mutations that confer ligand-independent ER activation. Preclinical data suggest that simultaneous inhibition of CDK4/6 and ER signaling can overcome multiple resistance mechanisms, providing a strong rationale for combining this compound with SERDs. This combination represents a promising therapeutic strategy that may improve outcomes for patients who have progressed on prior endocrine therapy [1] [2] [3].
The LEONARDA-1 phase III randomized trial (NCT05054751) represents the pivotal study evaluating this compound in combination with fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy. This double-blind trial randomized 275 patients at a 1:1 ratio to receive either This compound (150 mg twice daily) plus fulvestrant or placebo plus fulvestrant. The study met its primary endpoint, demonstrating significantly improved progression-free survival (PFS) in the this compound arm compared to the control arm (11.07 months vs. 5.49 months; hazard ratio [HR] = 0.451, 95% CI: 0.311-0.656, P = 0.000016). This represents a 55% reduction in the risk of disease progression or death with the this compound combination [4] [5].
The clinical benefit of this compound plus fulvestrant was consistent across all prespecified patient subgroups, including those with poor prognosis features. Notably, patients with primary endocrine resistance demonstrated substantial benefit (HR: 0.374; 95% CI: 0.182–0.769), as did those with liver metastases (HR: 0.487; 95% CI: 0.297–0.796), and those with ≥4 metastatic sites (HR: 0.326; 95% CI: 0.160–0.665). Interestingly, the combination also showed significant benefit for pre/perimenopausal women and men (HR: 0.471; 95% CI: 0.258–0.860), a population often underrepresented in breast cancer trials. Overall survival (OS) data were immature at the primary analysis, but an ad hoc analysis with a median follow-up of 23 months showed a trend toward improved OS in the this compound arm (HR: 0.649, 95% CI: 0.410, 1.028) [5].
Table 1: Efficacy Outcomes from LEONARDA-1 Phase III Trial
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Median PFS (months) | 11.07 | 5.49 | 0.451 (0.311-0.656) | 0.000016 |
| PFS in Primary ET Resistance | - | - | 0.374 (0.182-0.769) | - |
| PFS in Liver Metastases | - | - | 0.487 (0.297-0.796) | - |
| PFS with ≥4 Metastatic Sites | - | - | 0.326 (0.160-0.665) | - |
| OS (ad hoc analysis) | - | - | 0.649 (0.410-1.028) | - |
While the LEONARDA-1 trial evaluated this compound with the established SERD fulvestrant, preclinical data support the combination of this compound with novel oral SERDs. The oral SERD G1T48 (rintodestrant) has demonstrated robust antitumor activity in experimental models of ER-positive breast cancer, including those resistant to endocrine therapy. In preclinical studies, the combination of G1T48 and this compound showed enhanced efficacy compared to either agent alone, supporting further clinical development of this combination [1].
The landscape of oral SERDs continues to evolve, with agents like elacestrant and camizestrant showing improved PFS in ER+/HER2- advanced or metastatic breast cancer, particularly in tumors with ESR1 mutations. Elacestrant has become the first approved oral SERD after demonstrating efficacy and good tolerability in clinical trials. These novel oral SERDs exhibit potential as combination partners with CDK4/6 inhibitors like this compound, potentially offering improved bioavailability and more convenient administration compared to intramuscular fulvestrant [2].
Table 2: Preclinical Evidence for this compound Combination with Oral SERDs
| Experimental Model | Treatment Conditions | Key Findings | Reference |
|---|---|---|---|
| MCF7 Xenograft | G1T48 vs G1T48 + this compound | Enhanced tumor growth inhibition with combination | [1] |
| Tamoxifen-Resistant Xenograft | G1T48 monotherapy vs combination | Suppressed growth of resistant tumors | [1] |
| LTED Models | G1T48 + this compound | Effective suppression of estrogen-deprived resistant cells | [1] |
| ESR1-Mutant Models | Oral SERDs + CDK4/6 inhibitors | Potential activity in mutation-driven resistance | [2] |
The therapeutic efficacy of this compound combined with SERDs stems from simultaneous targeting of two complementary pathways critical for HR+ breast cancer progression. The estrogen receptor (ER) signaling pathway drives tumor cell proliferation and survival, while the cyclin D-CDK4/6-Rb axis regulates cell cycle progression from G1 to S phase. In ER-positive breast cancer, activation of the ER pathway upregulates cyclin D1 expression, which activates CDK4/6. The activated CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb), leading to release of E2F transcription factors and progression through the cell cycle [3].
SERDs like fulvestrant and oral alternatives such as G1T48 function as pure antiestrogens that competitively bind to ER, induce a conformational change that inhibits receptor dimerization and nuclear translocation, and promote ER degradation. This comprehensive ER targeting disrupts ER-mediated transcriptional activity and downregulates the expression of genes involved in cell proliferation and survival. Importantly, SERDs effectively suppress ER activity even in models of endocrine resistance, including those harboring ER mutations and growth factor activation [1].
This compound, as a highly selective CDK4/6 inhibitor, blocks phosphorylation of Rb, maintaining Rb in its active, E2F-repressive state and inducing G1 cell cycle arrest. The combination of this compound with SERDs creates a synergistic antitumor effect through dual targeting of the driving oncogenic pathway (ER signaling) and the downstream cell cycle machinery. This approach is particularly effective in overcoming adaptive resistance mechanisms that may emerge with single-agent therapy [5] [3].
Figure 1: Molecular Mechanism of this compound and SERD Combination Therapy - This diagram illustrates the complementary pathways targeted by this compound (CDK4/6 inhibition) and SERDs (estrogen receptor degradation) in HR+ breast cancer cells.
The combination of this compound with SERDs addresses several established mechanisms of endocrine resistance. Primary resistance occurs in patients who fail to respond initially to endocrine therapy, while acquired resistance develops in patients who initially respond but later progress. Molecular mechanisms include ESR1 mutations, which are frequently selected under the selective pressure of aromatase inhibitor therapy and confer ligand-independent ER activity. SERDs have demonstrated potency against these mutant forms of ER, providing a therapeutic advantage in this setting [1] [2].
Additional resistance mechanisms include upregulation of cyclin D-CDK4/6 activity and activation of alternative growth factor pathways that bypass ER signaling. The addition of this compound to SERD therapy effectively counteracts these escape mechanisms by directly inhibiting cell cycle progression at the CDK4/6 node. Preclinical studies with G1T48 have demonstrated that this oral SERD can effectively suppress ER activity in multiple models of endocrine therapy resistance, including those harboring ER mutations and growth factor activation. When combined with CDK4/6 inhibition, the antitumor activity is enhanced across these resistant models [1].
Purpose: To evaluate the ability of SERDs to downregulate estrogen receptor expression in breast cancer cells.
Materials and Reagents:
Procedure:
Validation: G1T48 demonstrated potent ER downregulation, with approximately 10% ER remaining after treatment, comparable to fulvestrant and superior to SERMs like tamoxifen and raloxifene [1].
Purpose: To assess the antiproliferative effects of this compound and SERD combinations in ER-positive breast cancer cells.
Materials and Reagents:
Procedure:
Validation: This protocol demonstrated that G1T48 inhibits estrogen-mediated proliferation similarly to fulvestrant, with enhanced activity when combined with this compound [1].
Purpose: To evaluate the antitumor activity of this compound and SERD combinations in patient-derived xenograft models.
Materials:
Procedure:
Validation: In vivo studies demonstrated that G1T48 has robust antitumor activity in estrogen-dependent breast cancer models, with significantly enhanced response when combined with this compound [1].
Figure 2: Preclinical Evaluation Workflow for this compound-SERD Combinations - This diagram outlines the key experimental stages in evaluating this compound and SERD combinations, from in vitro assays to in vivo efficacy studies.
Patient Population:
Treatment Protocol:
Assessment Schedule:
Endpoints:
This design is based on the successful LEONARDA-1 trial framework, which established the efficacy of this compound with fulvestrant in the endocrine-resistant setting [4] [5].
This compound is formulated as an oral tablet containing 50 mg or 100 mg of the active pharmaceutical ingredient. The recommended dose is 150 mg twice daily administered continuously in 28-day cycles. This compound should be taken approximately 12 hours apart, with or without food. If a patient experiences severe or intolerable adverse reactions, dose reduction to 100 mg twice daily may be implemented. Further reduction to 50 mg twice daily is permitted if necessary [5].
The pharmacokinetic profile of this compound supports twice-daily dosing, with steady-state concentrations achieved within 5 days of repeated dosing. In clinical trials, this compound demonstrated a favorable safety profile with reduced incidence of certain class-effect adverse events compared to other CDK4/6 inhibitors.
Fulvestrant is commercially available as a prefilled syringe containing 500 mg/10 mL formulation for intramuscular injection. The approved dosing regimen for combination with CDK4/6 inhibitors is 500 mg administered on days 1, 15, and 29 of treatment, then once monthly thereafter. The injection should be administered slowly (1-2 minutes per injection) into the buttock, alternating sides for subsequent injections [4].
Oral SERDs including investigational agents like G1T48 are typically formulated as immediate-release tablets or capsules for daily oral administration. Specific dosing varies by compound based on phase 1 trial results. For instance, in preclinical studies, G1T48 was administered orally once daily, demonstrating robust antitumor activity and ER degradation [1].
The combination of this compound with SERDs demonstrates a manageable safety profile with adverse events consistent with the known effects of each drug class. In the LEONARDA-1 trial, the most common grade 3 or 4 adverse events associated with this compound treatment were hematological toxicities, primarily neutropenia (46.7% grade 3/4; 5.1% grade 4) and leukopenia. Importantly, no febrile neutropenia was reported, and the incidence of treatment discontinuation due to adverse events was low (0.7%) [5].
Compared to other CDK4/6 inhibitors, this compound demonstrated a differentiated safety profile with reduced gastrointestinal toxicity. Diarrhea, nausea, and vomiting—common with abemaciclib and ribociclib—were observed in less than 20% of patients treated with this compound, and no grade 3 or 4 diarrhea was reported. Additionally, no venous thromboembolic events were reported, and the incidence of QTc prolongation was low and similar between treatment arms. Hepatotoxicity, another concern with some CDK4/6 inhibitors, was not significantly associated with this compound treatment [5].
Table 3: Safety Profile of this compound from LEONARDA-1 Trial
| Adverse Event | All Grades (%) | Grade 3/4 (%) | Management Guidelines |
|---|---|---|---|
| Neutropenia | 79.6 | 46.7 | Monitor CBC; dose interruption/reduction |
| Leukopenia | 74.5 | 32.8 | Monitor CBC; dose interruption/reduction |
| Anemia | 35.8 | 5.1 | Monitor symptoms; transfusions if needed |
| Diarrhea | <20 | 0 | Supportive care; dose adjustment if persistent |
| Nausea | <20 | 0 | Antiemetics; take with food |
| Vomiting | <20 | 0 | Antiemetics; take with food |
| Fatigue | 25.5 | 2.2 | Schedule activities; dose adjustment if severe |
| Rash | ~4 | 0 | Topical steroids; antihistamines |
The combination of This compound with SERDs represents a promising therapeutic approach for patients with HR+/HER2- advanced breast cancer. Strong preclinical evidence and robust clinical trial results from the LEONARDA-1 study support the efficacy and safety of this combination, particularly in the endocrine-resistant setting. The ongoing development of oral SERDs may further enhance the convenience and efficacy of this combination strategy.
Future research directions should focus on:
As the treatment landscape for HR+ breast cancer continues to evolve, the combination of this compound with SERDs offers a valuable addition to the therapeutic arsenal, potentially improving outcomes for patients with both endocrine-sensitive and endocrine-resistant disease.
Lerociclib (GB491) is a highly selective, oral cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that has demonstrated significant efficacy in hormone receptor-positive, HER2-negative (HR+/HER2−) locally advanced or metastatic breast cancer following progression on prior endocrine therapy [1]. As a third-generation CDK4/6 inhibitor, this compound exhibits high potency for CDK4/cyclin D1 and CDK6/cyclin D3 complexes (IC₅₀ of 1 nM and 2 nM, respectively), with moderate potency against CDK9/cyclin T (IC₅₀ of 28 nM) [2]. This selectivity profile contributes to its differentiated safety and tolerability compared to earlier CDK4/6 inhibitors.
The molecular mechanism of this compound centers on precise G1 cell cycle arrest through inhibition of retinoblastoma protein (Rb) phosphorylation, thereby preventing cell cycle progression from G1 to S phase and ultimately inhibiting cancer cell proliferation [1] [3]. Preclinical studies have confirmed that this compound produces durable, dose-dependent tumor growth inhibition in xenograft models of breast cancer [2].
The phase III LEONARDA-1 trial (NCT05054751) demonstrated significant clinical efficacy of this compound combined with fulvestrant in patients with HR+/HER2− endocrine-resistant advanced breast cancer [1] [4].
Table 1: Primary Efficacy Endpoints from LEONARDA-1 Trial
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Investigator-assessed PFS (median) | 11.07 months | 5.49 months | 0.451 (0.311-0.656) | 0.000016 |
| BICR-assessed PFS (median) | Significant improvement | - | 0.353 (0.228-0.547) | 0.000002 |
| Objective Response Rate | 23.4% (16.27-30.44%) | 8.7% (3.99-13.40%) | - | - |
| Complete Response Rate | 2.2% | 0% | - | - |
| Clinical Benefit Rate | 48.2% (39.81-56.59%) | - | - | - |
Table 2: Subgroup Analysis of Progression-Free Survival
| Patient Subgroup | Hazard Ratio (95% CI) |
|---|---|
| Primary endocrine resistance | 0.374 (0.182-0.769) |
| Liver metastasis | 0.487 (0.297-0.796) |
| ≥4 metastatic sites | 0.326 (0.160-0.665) |
| 1 prior chemotherapy line for recurrent/metastatic disease | 0.286 (0.138-0.593) |
| Pre/perimenopausal women or men | 0.471 (0.258-0.860) |
The trial met its primary endpoint, with this compound plus fulvestrant significantly improving progression-free survival (PFS) compared to placebo plus fulvestrant [1]. Consistent PFS benefits were observed across all prespecified subgroups, including patients with poor prognostic factors such as primary endocrine resistance, liver metastases, and multiple metastatic sites [1] [4]. Overall survival data remained immature at the initial data cut-off, though an ad hoc analysis with extended follow-up showed a trend toward improved survival (HR: 0.649; 95% CI: 0.410-1.028) [4].
The therapeutic effect of this compound is mediated through precise interference with the cyclin D-CDK4/6-Rb-E2F signaling axis, which is frequently dysregulated in HR+ breast cancer.
Diagram 1: Molecular mechanism of this compound in the cyclin D-CDK4/6-Rb pathway. this compound selectively inhibits CDK4/6 activation, preventing Rb phosphorylation and subsequent E2F-mediated cell cycle progression. Estrogen receptor (ER) signaling and growth factor pathways converge on cyclin D1 transcription, making this pathway particularly relevant in HR+ breast cancer.
The clinical development of this compound has followed a structured pathway from preclinical investigation through phase III validation.
Diagram 2: Clinical development pathway of this compound. The drug has progressed through structured clinical development, with the phase III LEONARDA-1 trial establishing efficacy in the post-endocrine therapy setting, leading to regulatory submissions.
This compound demonstrates a differentiated safety profile compared to currently approved CDK4/6 inhibitors, with particularly low rates of gastrointestinal toxicity and manageable hematological adverse events.
Table 3: Safety Profile of this compound (150 mg twice daily) from LEONARDA-1
| Parameter | This compound + Fulvestrant (N=137) | Placebo + Fulvestrant (N=138) |
|---|---|---|
| Any grade adverse events | 98.5% | 80.4% |
| Grade ≥3 adverse events | 57.7% | 15.2% |
| Serious adverse events | 5.8% | 8.0% |
| Discontinuation due to AE | 0.7% | 0% |
| Most common grade 3/4 AEs | ||
| - Neutropenia (grade 3/4) | 46.7% (grade 4: 5.1%) | - |
| - Leukopenia | Reported | - |
| - Diarrhea (any grade) | <20% | - |
| - Grade 3/4 diarrhea | 0% | - |
| - Febrile neutropenia | 0% | - |
| - Venous thromboembolism | 0% | - |
| - QTc prolongation | Few cases | Few cases |
The safety profile from LEONARDA-1 reveals that this compound was associated with primarily hematological toxicities, with low rates of grade 4 neutropenia (5.1%) and no reported febrile neutropenia [1] [4]. Notably, gastrointestinal toxicities (diarrhea, nausea, vomiting) - which are particularly problematic with abemaciclib and ribociclib - occurred in less than 20% of patients, with no grade 3/4 diarrhea reported [4]. This favorable safety profile supports continuous dosing without the need for treatment holidays that are required with some other CDK4/6 inhibitors [5].
Study Design: Randomized, double-blind, placebo-controlled, phase III trial [1]
Patient Population:
Treatment Regimen:
Assessment Schedule:
Primary Endpoint: Investigator-assessed progression-free survival (PFS) per RECIST v1.1
Key Statistical Considerations:
Cell Viability Assay (MTT):
Cell Cycle Analysis:
Western Blot Analysis:
This compound represents a promising addition to the CDK4/6 inhibitor class, demonstrating significant efficacy in HR+/HER2− endocrine-resistant advanced breast cancer with a differentiated safety profile characterized by low gastrointestinal toxicity and manageable hematological adverse events [1] [4]. The LEONARDA-1 trial establishes this compound plus fulvestrant as a viable treatment option for patients who have progressed on prior endocrine therapy.
The ongoing clinical development of this compound includes evaluation in combination with letrozole as first-line treatment for advanced breast cancer, with the new drug application recently accepted by the China NMPA [4]. Additional potential applications include exploration in other solid tumors and novel combination strategies to overcome resistance mechanisms to CDK4/6 inhibition [6] [3].
The continuous dosing schedule supported by this compound's safety profile may provide advantages in maintaining consistent target inhibition and potentially delaying the emergence of resistance mechanisms that can develop with intermittent dosing strategies required by other CDK4/6 inhibitors [5].
| Clinical Setting | Phase III Trial | Recommended Dosage | Schedule | Treatment Duration Guideline |
|---|---|---|---|---|
| HR+/HER2- aBC, 1st-line (with aromatase inhibitor) | LEONARDA-2 [1] | 150 mg | Twice Daily (BID) | Continuous, until disease progression or unacceptable toxicity [1] |
| HR+/HER2- aBC, 2nd-line (with fulvestrant, post-endocrine therapy progression) | LEONARDA-1 [2] | 150 mg | Twice Daily (BID) | Continuous, until disease progression or unacceptable toxicity [2] |
Clinical trial outcomes provide context for these duration guidelines by demonstrating how long patients typically received treatment and the associated safety profile.
For research applications, here is a detailed protocol for evaluating this compound's effects on cancer cells in a laboratory setting, based on methodologies from preclinical studies [3].
To assess the effects of this compound on cancer cell viability, proliferation, and cell cycle progression in vitro.
Cell Seeding and Culture
Compound Treatment
Incubation and Assay
The following diagrams illustrate this compound's mechanism of action and the experimental workflow for its in vitro assessment.
For clinical practice, this compound is administered continuously at 150 mg twice daily in 28-day cycles alongside endocrine therapy. For research, the provided protocol offers a foundation for investigating this compound's efficacy and mechanisms in preclinical models.
The table below summarizes the key quantitative data from preclinical in vivo studies using lerociclib in various mouse xenograft models.
| Cancer Model | Model Type | This compound Dose & Route | Dosing Regimen | Efficacy Results (Tumor Growth Inhibition - TGI) | Citation |
|---|---|---|---|---|---|
| HER2+ Breast Cancer | Genetically Engineered Mouse Model (GEMM) | Daily oral dosing | 21 days | 8% tumor shrinkage (vs. 577% increase in control) [1] | |
| MCF7 Breast Cancer | Xenograft | 10, 50, 100 mg/kg (oral) | Daily for 27 days | ~12%, 74%, and 90% inhibition, respectively [1] | |
| ER+ ZR-75-1 Breast Cancer | Xenograft | 50 mg/kg (oral) | Details not specified | Comparable to palbociclib at same dose [1] | |
| NSCLC (Non-Small Cell Lung Cancer) | Xenograft | Daily oral dosing | Details not specified | 77% TGI; 60% total tumor growth delay [1] |
1. Protocol: Mouse Xenograft Model for Evaluating this compound Efficacy
The following diagrams illustrate this compound's mechanism of action and a generalized workflow for the in vivo efficacy protocol.
Diagram 1: this compound inhibits the CDK4/6-cyclin D complex, preventing Rb phosphorylation and subsequent cell cycle progression.
Diagram 2: Generalized workflow for in vivo efficacy studies of this compound in mouse xenograft models.
Lerociclib (GB491) represents a next-generation oral CDK4/6 inhibitor characterized by high selectivity for CDK4/6 with minimal off-target kinase activity, particularly against CDK9 which is associated with gastrointestinal toxicity in earlier generation inhibitors. The drug's distinctive tricyclic spiro-ring structure contributes to its potent CDK4 inhibition (IC50 of 1 nM for CDK4/cyclin D1) and superior tumor tissue penetration and retention, enabling sustained antitumor activity through continuous dosing without treatment holidays. The LEONARDA-1 phase III randomized trial (NCT05054751) established the efficacy foundation for this compound in combination with fulvestrant for HR+/HER2− locally advanced or metastatic breast cancer patients who had progressed on prior endocrine therapy, demonstrating significant improvement in progression-free survival compared to fulvestrant alone (11.07 vs. 5.49 months; HR=0.451; P=0.000016) [1] [2].
The clinical trial enrolled 275 patients across multiple centers in China, with a patient population reflective of real-world practice patterns, including those with visceral metastases (63.3%), liver metastases (37.8%), primary endocrine resistance (25.5%), and pre/perimenopausal women or men (43.3%) [1] [3]. The consistent benefit observed across all prespecified subgroups, including high-risk populations, underscores this compound's potential as a versatile therapeutic option in the post-endocrine progression setting. The differentiated safety profile observed in LEONARDA-1, characterized by low rates of grade 4 neutropenia (5.1%) and minimal gastrointestinal toxicity, positions this compound as particularly suitable for extended treatment durations where maintaining quality of life and treatment adherence are paramount clinical considerations [1] [4].
Table 1: Key Efficacy Endpoints from LEONARDA-1 Phase III Trial
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Investigator-assessed PFS (median) | 11.07 months | 5.49 months | 0.451 (0.311-0.656) | 0.000016 |
| BICR-assessed PFS (median) | 11.93 months | 5.75 months | 0.353 (0.228-0.547) | 0.000002 |
| ORR (Overall) | 23.4% (16.27-30.44%) | 8.7% (3.99-13.40%) | - | - |
| ORR (Measurable Disease) | 26.9% (18.92-34.86%) | 9.9% (4.59-15.24%) | - | - |
| Disease Control Rate | 81.8% (75.28-88.22%) | 71.0% (63.44-78.58%) | - | - |
| Clinical Benefit Rate | 48.2% (39.81-56.59%) | 33.3% (25.46-41.18%) | - | - |
The safety assessment of this compound reveals a distinctly favorable tolerability profile compared to earlier generation CDK4/6 inhibitors, with particular advantages in hematological and gastrointestinal adverse event profiles. In the LEONARDA-1 trial, the most common grade 3 or 4 events associated with this compound treatment were hematological toxicities, primarily neutropenia (46.7% all grades, with only 5.1% grade 4) and leukopenia, with no reported cases of febrile neutropenia [1] [4]. Gastrointestinal toxicities, which frequently limit adherence to other CDK4/6 inhibitors like abemaciclib, were notably less prevalent with this compound, with diarrhea, nausea, and vomiting occurring in less than 20% of patients and no grade 3 or 4 diarrhea reported [3] [4]. This improved gastrointestinal profile is attributed to this compound's minimal CDK9 inhibition (IC50 of 28 nM), a kinase target associated with these side effects in other agents in the class.
Additionally, this compound demonstrated a favorable non-hematological safety profile with no reported venous thromboembolism, minimal QTc prolongation (comparable to placebo), low incidence of skin rash (approximately 4%), and no additional hepatotoxicity risk compared to placebo [1] [4]. The absence of these class-effect toxicities reduces the need for intensive monitoring and supportive medications, potentially lowering the overall treatment burden and healthcare costs. Importantly, only one patient (0.7%) discontinued treatment due to adverse events in the this compound arm, underscoring its manageability in a population that often includes individuals with compromised organ function and limited tolerance to aggressive therapies [4].
Table 2: Adverse Event Profile and Management Recommendations
| Adverse Event | All Grades Incidence | Grade 3/4 Incidence | Management Recommendations |
|---|---|---|---|
| Neutropenia | 46.7% | 46.7% (Grade 4: 5.1%) | Regular CBC monitoring; growth factor support per institutional guidelines; dose interruption for ANC <500/μL |
| Leukopenia | 45.3% | 28.5% | Regular CBC monitoring; dose interruption for WBC <1,000/μL |
| Diarrhea | <20% | 0% | Supportive care with antidiarrheals; dietary modifications; maintain hydration |
| Nausea/Vomiting | <20% | 0% | Prophylactic antiemetics; take medication with food; dose interruption if severe |
| QTc Prolongation | Similar to placebo | Similar to placebo | No additional monitoring beyond standard care required |
| Skin Rash | ~4% | <1% | Topical corticosteroids; antihistamines for pruritus; dose modification if severe |
The recommended dosage of this compound is 150 mg administered orally twice daily continuously in 28-day cycles, in combination with fulvestrant (500 mg intramuscularly on days 1, 15, and 29 of the first cycle, then every 4 weeks thereafter) [1] [4]. This compound should be taken approximately 12 hours apart with or without food, though administration with a meal may help mitigate the already low incidence of gastrointestinal discomfort. The continuous dosing schedule without mandatory treatment holidays represents a significant advantage over some other CDK4/6 inhibitors that require treatment interruptions, potentially simplifying long-term management and maintaining consistent target coverage. Based on exposure-response analyses, the average daily dose in clinical trials was approximately 283.67 mg, suggesting that many patients maintain the starting dose without need for reduction [1].
Dose modifications should follow a step-wise reduction approach: first dose reduction to 100 mg twice daily, second reduction to 50 mg twice daily, and discontinuation if intolerance persists at the lowest dose [1]. Specific guidelines for dose interruptions and modifications include: hematological toxicities (interrupt treatment for ANC <500/μL or febrile neutropenia until recovery to ANC ≥1000/μL, then resume at reduced dose); non-hematological toxicities (for grade 3 severe events, interrupt until improvement to grade ≤1, then resume at reduced dose). The low treatment discontinuation rate (0.7%) observed in the LEONARDA-1 trial suggests that this dose modification protocol effectively manages most adverse events while maintaining treatment efficacy [4].
A comprehensive baseline assessment should include complete blood count with differential, comprehensive metabolic panel (including liver function tests), ECG assessment, pregnancy testing for premenopausal women, and tumor assessment via CT or MRI of chest, abdomen, and pelvis. The ongoing monitoring schedule should include weekly complete blood count for the first cycle, then every 2 weeks for the next two cycles, and prior to each subsequent cycle [1]. Liver function tests should be monitored every 4-8 weeks, with more frequent assessment if elevations detected. Regular radiologic tumor assessment should follow RECIST 1.1 guidelines every 8-12 weeks, with the understanding that clinical benefit may continue beyond initial radiographic progression in slowly progressing diseases, particularly in bone-predominant metastases [1].
For special populations, no dedicated studies have been conducted in patients with hepatic impairment, so caution is advised in this population. Similarly, limited data are available for patients with severe renal impairment (CrCl <30 mL/min). In premenopausal women, ovarian suppression with GnRH agonists should be continued throughout treatment, and effective contraception should be used during and for at least 3 weeks after the last dose due to potential fetal harm [1]. The favorable drug interaction profile of this compound, attributable to its high selectivity, reduces concerns about complex drug-drug interactions that complicate treatment with less selective kinase inhibitors.
Research into biomarkers associated with response and resistance to CDK4/6 inhibitors has identified several key molecular determinants of treatment outcomes. A comprehensive analysis combining bioinformatic database mining, artificial intelligence-assisted literature review, and manual curation identified 15 biomarkers of clinical importance for CDK4/6 inhibitor response in HR+/HER2− advanced breast cancer: AR, AURKA, ERBB2, ESR1, CCNE1, CDKN1A/B, CDK2, CDK6, CDK7, CDK9, FGFR1/2, MYC, PIK3CA/AKT, RB1, and STAT3 [5]. The retinoblastoma protein (RB1) stands as a crucial biomarker, with functional RB pathway requirement considered essential for response to CDK4/6 inhibition, as the mechanism of action depends on preventing phosphorylation of RB and subsequent cell cycle arrest [5]. Additionally, ESR1 mutations remain a predictive factor for sensitivity to fulvestrant-based combinations, while cyclin E1 (CCNE1) amplification and CDK2 overexpression have been implicated in bypass mechanisms that confer resistance to CDK4/6 inhibition [5].
Other significant resistance mechanisms include PIK3CA/AKT pathway activation, which promotes cell survival signaling independent of CDK4/6; FGFR1 amplification, which activates alternative proliferative pathways; and loss of CDKN1A/B, which encodes p21 and p15 cell cycle inhibitors [5]. The emergence of artificial intelligence and machine learning approaches to analyze electronic health records and multimodal patient data offers promising avenues for developing predictive models of treatment response. One study applied natural language processing (NLP) to clinical notes and achieved superior prediction of early progression to first-line CDK4/6 inhibitor therapy compared to traditional structured data analysis (AUC 0.86 vs 0.73) [6]. These advanced computational approaches may eventually enable more personalized application of this compound based on comprehensive patient profiles beyond conventional biomarkers.
Several promising therapeutic strategies are emerging to address resistance to CDK4/6 inhibitors like this compound. For tumors with PIK3CA mutations, combining CDK4/6 inhibitors with PI3Kα inhibitors represents a rational approach, supported by the early success of such combinations in clinical trials [7]. In cases of ESR1 mutations, the development of novel oral selective estrogen receptor degraders (SERDs), complete estrogen receptor antagonists (CERANs), and selective estrogen receptor covalent antagonists (SERCAs) may provide more potent estrogen receptor targeting when combined with this compound [7]. For resistance mechanisms involving cyclin E-CDK2 activation, direct CDK2 inhibitors or dual CDK2/4/6 inhibitors are under investigation to restore cell cycle control [5].
The high selectivity of this compound for CDK4/6 may position it favorably for combination approaches, as its minimal off-target effects reduce the risk of overlapping toxicities when combined with other targeted agents. Research into sequential therapy strategies suggests that the specific resistance mechanisms that evolve under selective pressure from one CDK4/6 inhibitor may inform subsequent therapy choices, including the potential for rechallenge with alternative CDK4/6 inhibitors in selected patients after a treatment holiday or intervening therapy [5]. The proteolysis targeting chimera (PROTAC) degraders represent an innovative approach to completely degrade rather than merely inhibit key resistance drivers like CDK2, CDK4, CDK6, or estrogen receptor mutants, potentially overcoming multiple resistance mechanisms simultaneously [7].
This compound represents a significant advancement in the CDK4/6 inhibitor class, demonstrating robust efficacy in HR+/HER2− advanced breast cancer patients who have progressed on prior endocrine therapy, while offering a favorable tolerability profile characterized by low rates of severe hematological toxicity, minimal gastrointestinal side effects, and absence of certain class-effect toxicities like venous thromboembolism and significant hepatotoxicity. The LEONARDA-1 trial findings establish this compound plus fulvestrant as a standard of care option in the post-endocrine therapy setting, with consistent benefits across clinically relevant subgroups including patients with visceral metastases, primary endocrine resistance, and heavy pretreatment burden [1] [2]. The upcoming maturity of overall survival data will provide further insight into the long-term clinical impact of this combination, though early trends show a promising hazard ratio of 0.649 in an ad hoc analysis with extended follow-up [4].
Future research directions should focus on optimizing patient selection through comprehensive biomarker validation, including assessment of RB1 function, cyclin E1 expression, and potentially transcriptomic subtyping to identify populations most likely to derive sustained benefit. The development of rational combination strategies with novel agents targeting resistance pathways, such as PI3K inhibitors, AKT inhibitors, and next-generation endocrine therapies, may further extend the therapeutic utility of this compound in later-line settings [5] [7]. Additionally, the favorable safety profile of this compound warrants exploration in extended adjuvant settings where prolonged exposure requires exceptional tolerability, as well as in combination with other targeted therapies where overlapping toxicities often limit clinical implementation. As the treatment landscape for HR+/HER2− advanced breast cancer continues to evolve, this compound's distinct efficacy-safety balance positions it as a valuable therapeutic option both in current clinical practice and future investigative combinations.
The following table summarizes the incidence of key hematologic toxicities reported in the LEONARDA-1 Phase III trial, where this compound (150 mg twice daily) was combined with fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer [1].
| Toxicity | All Grades Incidence | Grade 3 Incidence | Grade 4 Incidence | Key Clinical Characteristics |
|---|---|---|---|---|
| Neutropenia | 46.7% [2] | 41.6% (calculated) | 5.1% [2] [3] | Low incidence of febrile neutropenia; no cases reported in the Phase III trial [2] [1]. |
| Leukopenia | Information missing | Reported, but specific incidence not detailed in results | Reported, but specific incidence not detailed in results | Often occurs concurrently with neutropenia [4]. |
For researchers designing preclinical and clinical studies, here are the core monitoring and management strategies derived from the this compound clinical trials.
The diagram below illustrates the cellular mechanism of CDK4/6 inhibitor-induced neutropenia and highlights this compound's selective action.
This compound's high selectivity for CDK4 over CDK6 is a key differentiator. Since inhibition of CDK6 is more strongly associated with bone marrow suppression, this compound's precise targeting results in a lower incidence of severe neutropenia (particularly Grade 4) and supports continuous dosing regimens [3].
How does the hematologic toxicity of this compound compare to other CDK4/6 inhibitors? this compound appears to have a favorable profile. The 5.1% incidence of Grade 4 neutropenia is lower than what has been historically reported for some other agents in its class [3]. Furthermore, its high selectivity may contribute to the absence of certain non-hematologic toxicities like severe diarrhea, which can complicate the management of other CDK4/6 inhibitors [2] [3].
Are there any specific patient populations more susceptible to neutropenia with this compound? The LEONARDA-1 trial demonstrated a consistent PFS benefit across all pre-specified subgroups, including those with high disease burden. While the study was not powered to detect differences in toxicity rates between subgroups, the overall low rate of severe neutropenia and the lack of required treatment holidays suggest that the risk is manageable across a broad patient population [1].
What supportive care protocols are recommended for managing neutropenia in trials? Proactive monitoring with regular CBCs is essential. Interventions like dose delays or reductions should be defined in the study protocol. The successful use of G-CSF (e.g., filgrastim) is a well-established method to manage neutropenia and prevent dose-limiting toxicity [5] [6].
The table below summarizes the key efficacy and safety data from the pivotal LEONARDA-1 Phase III clinical trial that supported Lerociclib's approval in China [1] [2].
| Parameter | This compound + Fulvestrant | Placebo + Fulvestrant |
|---|---|---|
| Median PFS (Investigator) | 11.07 months [1] [2] | 5.49 months [1] [2] |
| Hazard Ratio (HR) for PFS | 0.451 (95% CI: 0.311–0.656) [1] [2] | — |
| Most Common AEs (Grade 3/4) | • Neutropenia: 46.7% (Grade 4: 5.1%) • Leukopenia: 19.7% [2] | — | | Key GI AEs (All Grades) | • Diarrhea: 19.7% • Nausea/Vomitting: <20% [2] | — | | Grade 3/4 Diarrhea | 0% [2] | — | | Febrile Neutropenia | 0% [2] | — | | Venous Thromboembolism (VTE) | 0% [2] | — | | Treatment Discontinuation due to AEs | 0.7% [2] | — |
This compound's improved tolerability is not accidental but stems from its unique molecular design and mechanism of action [3] [4].
This mechanism of action is summarized in the diagram below:
For researchers designing future studies, the LEONARDA-1 trial (NCT05054751) serves as a key reference. The design elements below contributed to the robust safety and efficacy data [1].
The safety profile of this compound addresses several practical challenges in the long-term management of advanced breast cancer.
Clinical trial data indicates that lerociclib is associated with a low incidence of GI adverse events, particularly severe diarrhea, which is a common dose-limiting toxicity with some other CDK4/6 inhibitors [1] [2].
The table below summarizes the key GI toxicity findings from clinical trials:
| Trial / Phase | Reported GI Adverse Events (All Grades) | Grade 3/4 Diarrhea | Management & Outcome |
|---|---|---|---|
| Phase III LEONARDA-1 [1] | Diarrhea, nausea, and vomiting occurred in <20% of patients. | None reported [1]. | Well-managed; only 0.7% of patients discontinued treatment due to any adverse event [1]. |
| Phase I/II & Phase II [3] | Diarrhea was reported in 20% of patients. | Not reported at the 150 mg twice-daily dose. | Supported continuous dosing without the need for a drug holiday [3]. |
The reduced GI toxicity is attributed to its high kinase selectivity. This compound is designed to potently inhibit CDK4 and CDK6 but exhibits minimal off-target activity against CDK9 [4] [2]. Inhibition of CDK9 is implicated in the damage to the gastrointestinal lining, which leads to diarrhea and other GI side effects observed with other CDK4/6 inhibitors like abemaciclib [2]. This selective mechanism underlies its improved tolerability.
Current evidence does not suggest a need for prophylactic management (e.g., pre-medication) or scheduled dose holidays specifically for GI toxicity [3]. The low rate of severe GI events allows for continuous dosing, which helps maintain sustained target inhibition and antitumor activity [2] [3].
While specific protocols from the trials are not detailed in the provided results, standard supportive care is applicable based on the low-grade nature of the events:
For researchers designing preclinical or clinical studies, here are the key methodologies referenced in the this compound clinical trials.
The following diagram illustrates the targeted pathway and key differentiator of this compound's mechanism that contributes to its low GI toxicity.
The following table summarizes the core dosing and safety information for Lerociclib derived from clinical trials, which forms the basis for management strategies.
| Aspect | Specification |
|---|---|
| Standard Dosage | 150 mg, administered orally twice daily (BID) with food [1] [2] [3]. |
| Dosing Schedule | Continuous daily dosing without scheduled treatment breaks or "drug holidays" [4] [5] [6]. |
| Primary Toxicity | Hematologic, specifically neutropenia and leukopenia [1] [2] [3]. |
| Key Non-Hematologic Toxicity | Gastrointestinal events (e.g., diarrhea, nausea, vomiting); reported as generally low-grade and infrequent [5] [3]. |
| Treatment Discontinuation Rate | Very low (0.7% in LEONARDA-1 trial) due to adverse events [5] [3]. |
For a technical support center, understanding the frequency and management of common adverse events (AEs) is crucial. The table below quantifies AEs from the LEONARDA-1 trial and suggests management approaches based on the observed profile.
| Adverse Event | All-Grade Incidence (this compound vs. Placebo) | Grade 3/4 Incidence (this compound) | Management & Protocol Notes |
|---|---|---|---|
| Neutropenia | 90.5% vs. 4.3% [2] | 46.7% (with only 5.1% Grade 4) [3] [7] | Primary toxicity. Low rate of febrile neutropenia (none reported in LEONARDA-1) supports continuous dosing [3] [6]. Routine blood monitoring is essential. |
| Leukopenia | 86.9% vs. 6.5% [2] | 23.4% [2] | Manage concurrently with neutropenia. |
| Diarrhea | 19.7% vs. 3.6% [2] [3] | No Grade 3/4 reported [3] | Low incidence and severity compared to other CDK4/6 inhibitors. Standard symptomatic management is likely sufficient. |
| Nausea | 17.5% vs. 8.0% [2] | Not specified | Generally low-grade. Anti-emetics and dose timing with food may be effective. |
| Anemia | 34.3% vs. 10.1% [2] | Not prominent | Monitor and manage as per clinical guidelines. |
| Thrombocytopenia | 19.7% vs. 3.6% [2] | 3.7% [2] | Monitor platelet counts. |
This diagram illustrates the pharmacological rationale behind this compound's continuous dosing schedule and the corresponding clinical monitoring workflow.
It is important to note the limitations of the available public data for constructing complete laboratory protocols:
What is the overall safety profile of this compound based on the LEONARDA-1 trial? In the Phase III LEONARDA-1 trial, this compound combined with fulvestrant demonstrated a manageable safety profile. The incidence of Grade 3 or 4 adverse events was 57.7% in the this compound arm compared to 15.2% in the placebo arm. A key finding was that only one patient (0.7%) discontinued treatment due to an adverse event, indicating generally good tolerability [1] [2].
How does this compound's hematological toxicity profile compare to other CDK4/6 inhibitors? this compound exhibits a differentiated hematological toxicity profile. The most common Grade 3 or 4 events were hematological toxicities, primarily neutropenia and leukopenia. Notably, the incidence of Grade 4 neutropenia was low at 5.1%, and no febrile neutropenia was reported in the trial [1] [3]. This supports the feasibility of continuous dosing without the need for drug holidays required by some other CDK4/6 inhibitors [4] [5].
What is the incidence of gastrointestinal toxicities with this compound? this compound demonstrates a favorable gastrointestinal toxicity profile. Diarrhea, nausea, and vomiting—common with other CDK4/6 inhibitors—were observed in less than 20% of patients treated with this compound. Importantly, no Grade 3 or 4 diarrhea was reported [1]. This represents a potential advantage over agents like abemaciclib, which has higher rates of GI toxicity [6].
Are there any specific monitoring requirements for this compound regarding hepatotoxicity, QTc prolongation, or VTE? According to the LEONARDA-1 trial results [1] [5]:
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) of Any Grade [2]
| Adverse Event | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) |
|---|---|---|
| Neutropenia | 90.5% | 4.3% |
| Leukopenia | 86.9% | 6.5% |
| Anemia | 34.3% | 10.1% |
| ALT Increase | 23.4% | 20.3% |
| Thrombocytopenia | 19.7% | 3.6% |
| Diarrhea | 19.7% | 3.6% |
| AST Increase | 19.0% | 22.5% |
| Nausea | 17.5% | 8.0% |
| Lymphopenia | 14.6% | 4.3% |
| Vomiting | 13.1% | 2.9% |
| Fatigue | 10.9% | 4.3% |
Table 2: Grade 3-4 Adverse Events [1] [2]
| Adverse Event | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) |
|---|---|---|
| Any Grade 3-4 AE | 57.7% | 15.2% |
| Neutropenia (Grade 3) | 46.7% | - |
| Neutropenia (Grade 4) | 5.1% | - |
| Leukopenia (Grade 3/4) | 23.4% | - |
| Thrombocytopenia (Grade 3/4) | 3.7% | - |
The following workflow summarizes the core protocol for monitoring and managing key this compound adverse events based on the LEONARDA-1 trial findings:
Based on the clinical evidence, this compound offers several differentiated safety features that are relevant for clinical development and management strategies [1] [5] [3]:
Continuous Dosing Feasibility: The low rate of Grade 4 neutropenia (5.1%) and absence of febrile neutropenia support continuous dosing without the need for treatment holidays required by some other CDK4/6 inhibitors.
Minimal Gastrointestinal Toxicity: With less than 20% incidence of GI events and no Grade 3/4 diarrhea, this compound may offer advantages for patient quality of life and adherence compared to other agents in its class.
Favorable Overall Risk Profile: The absence of significant hepatotoxicity, QTc prolongation, venous thromboembolism, and low discontinuation rates (0.7%) position this compound as a well-tolerated option in the CDK4/6 inhibitor class.
Clinical trial data for Lerociclib shows a minimal risk of drug-induced liver injury, allowing for simplified monitoring compared to some other CDK4/6 inhibitors [1] [2] [3].
| Aspect | Details and Data from Clinical Trials |
|---|---|
| Overall Risk | Minimal additional risk for hepatotoxicity; no requirement for intensive, specialized monitoring [1] [3]. |
| Supporting Evidence | LEONARDA-1 & LEONARDA-2 trials: minimal hepatic enzyme elevations observed [2] [3]. |
| Comparative Advantage | Improved selectivity reduces off-target effects; unlike ribociclib, does not inhibit hepatic transport protein BSEP (implicated in liver toxicity) [1] [4]. |
| Official Guidance | No specific mandates beyond standard practice; refer to the latest prescribing information for any updates [1] [2]. |
For context, hepatotoxicity is a recognized class-wide adverse event for CDK4/6 inhibitors, though incidence and severity vary [4]. One real-world study reported hepatotoxicity in 10.5% of patients treated with ribociclib or palbociclib [4].
For consistency in clinical trials or post-marketing surveillance, you can implement the following structured monitoring plan.
Objective: To systematically assess the potential impact of this compound on liver function in a clinical or research setting. Materials: Standard equipment and reagents for phlebotomy and serum analysis. Procedure:
The following diagram illustrates the decision-making pathway for monitoring and managing liver function in patients treated with this compound, based on the protocol above.
Q1: How does this compound's hepatotoxicity profile compare to other CDK4/6 inhibitors in real-world practice? A1: Real-world data shows hepatotoxicity is more frequent with ribociclib than palbociclib [4]. This compound's distinct molecular structure confers high selectivity for CDK4, minimizing off-target effects on the liver. Clinical trials confirm minimal hepatic enzyme elevations, positioning it favorably within the class [1] [2] [3].
Q2: What is the recommended course of action if a patient on this compound develops elevated liver enzymes? A2: The established management strategy involves dose interruption until liver enzymes normalize [4]. After that, you may consider rechallenging with a dose reduction or, if necessary, switching to another CDK4/6 inhibitor. Studies indicate that most patients can continue CDK4/6 inhibitor therapy safely after such an event [4].
Q3: Are there any known risk factors that increase the likelihood of hepatotoxicity with CDK4/6 inhibitors? A3: Yes. A real-world study identified younger age, herbal supplement use, and hepatitis B carrier status as significant risk factors for developing hepatotoxicity during treatment with ribociclib or palbociclib [4]. It is prudent to exercise heightened vigilance in patients with these risk factors, even when using this compound.
Q1: What is the reported incidence of neutropenia with lerociclib in clinical trials? Updated phase II results for this compound (150 mg twice daily) combined with fulvestrant in patients with HR+/HER2− advanced breast cancer reported the following incidence of neutropenia [1]:
| Adverse Event | All Grades Incidence | Grade 3 Incidence | Grade 4 Incidence |
|---|---|---|---|
| Neutropenia | 55% | 30% | 5% |
| Leukopenia | 40% | Information Not Specified | Information Not Specified |
| Anemia | 20% | Information Not Specified | Information Not Specified |
The low rate of severe (Grade 4) neutropenia is a key feature of this compound's safety profile [1].
Q2: How does this compound's neutropenia profile compare to other CDK4/6 inhibitors? this compound is considered a newer-generation CDK4/6 inhibitor with a pharmacokinetic profile designed for continuous dosing without drug holidays, partly due to its low rate of Grade 4 neutropenia [2] [1]. This contrasts with some earlier approved CDK4/6 inhibitors where dose-limiting neutropenia commonly necessitates treatment breaks [1].
Q3: What is the recommended monitoring protocol for neutropenia in patients receiving this compound? While the search results do not provide a specific monitoring protocol, standard management principles for CDK4/6 inhibitors apply. The following workflow outlines the general recommended approach for monitoring and managing neutropenia, which should be adapted based on institutional guidelines.
Figure 1: Suggested clinical management workflow for this compound-associated neutropenia. G-CSF: Granulocyte Colony-Stimulating Factor. Always refer to the latest protocol guidance.
This methodology is adapted from preclinical studies investigating this compound on sarcoma cell lines, which can be used as a reference for in vitro assessment of CDK4/6 inhibitors [2].
The following diagram illustrates the core signaling pathway targeted by this compound, which explains its primary mechanism of action and downstream effects on the cell cycle [3].
Figure 2: Mechanistic pathway of CDK4/6 inhibition. This compound selectively inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and E2F release, thereby inducing G1 cell cycle arrest and inhibiting proliferation [4] [3].
The following quantitative data is sourced from the phase III LEONARDA-1 trial, which evaluated lerociclib (150 mg twice daily) plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2− advanced breast cancer [1] [2] [3].
| Adverse Event | This compound + Fulvestrant (Any Grade) | Placebo + Fulvestrant (Any Grade) | This compound + Fulvestrant (Grade 3-4) | Placebo + Fulvestrant (Grade 3-4) |
|---|---|---|---|---|
| Fatigue | 10.9% | 4.3% | Not Specified | Not Specified |
| Stomatitis | Low Rate* | Low Rate* | Low Rate* | Low Rate* |
| Alopecia | Low Rate* | Low Rate* | Low Rate* | Low Rate* |
| Neutropenia | 90.5% | 4.3% | 46.7% | 0% |
| Leukopenia | 86.9% | 6.5% | 23.4% | 0% |
| Anemia | 34.3% | 10.1% | Not Specified | 2.2% |
| Diarrhea | 19.7% | 3.6% | Not Specified | Not Specified |
| Nausea | 17.5% | 8.0% | Not Specified | Not Specified |
*The published results noted "low rates" of stomatitis and alopecia without providing specific percentages, indicating these were not common adverse events in the trial [1].
Here are evidence-based FAQs and management strategies for the adverse events of interest, contextualized with data from other CDK4/6 inhibitors.
What is the incidence and severity of fatigue with this compound? In the LEONARDA-1 trial, fatigue was reported in 10.9% of patients in the this compound arm, compared to 4.3% in the placebo arm [3]. The study publication did not specify how many of these cases were Grade 3 or higher, suggesting that most were low-grade. This rate is generally consistent with fatigue reports for other CDK4/6 inhibitors [4].
Are stomatitis and alopecia common with this compound? No. The phase III trial and preceding phase I/II study specifically highlighted low rates of stomatitis and alopecia as part of this compound's differentiated safety profile [1] [2]. This contrasts with some other approved CDK4/6 inhibitors, for which these side effects are more commonly noted [4].
How does this compound's safety profile compare to other CDK4/6 inhibitors? this compound appears to have a distinct safety pattern. While it causes high rates of hematological toxicities like neutropenia (a class-effect), it is associated with lower rates of key non-hematological toxicities such as severe gastrointestinal toxicity, fatigue, stomatitis, and alopecia [1]. Its potency for CDK9 (a target linked to other toxicities) is moderate, which may contribute to this improved tolerability [1] [2].
The following general management strategies for CDK4/6 inhibitors can be adapted for this compound, given its similar mechanism of action.
For Fatigue
For Stomatitis
For Alopecia
The diagram below illustrates the cellular pathway targeted by this compound and the potential downstream effects that contribute to both its efficacy and common adverse events.
This mechanism highlights that while this compound's high selectivity contributes to its lower rates of certain non-hematological events, the on-target inhibition of CDK4/6 in bone marrow precursor cells is responsible for the high incidence of neutropenia and leukopenia [1] [6] [7].
The 150 mg BID continuous dosing regimen was not arbitrary but was developed based on lerociclib's unique pharmacokinetic and pharmacodynamic properties.
This compound is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). The following diagram illustrates its mechanism of action and the key experiments used to establish its efficacy from preclinical to clinical stages.
The efficacy and safety of the 150 mg BID dose are strongly supported by data from the LEONARDA trials. The tables below summarize the key findings.
Table 1: Key Efficacy Outcomes from Phase III Trials
| Trial (Setting) | Treatment Regimen | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
|---|---|---|---|
| LEONARDA-1 (Second-line) [1] [3] | This compound + Fulvestrant | 11.07 months | 0.451 (P<0.0001) |
| LEONARDA-1 (Second-line) [1] [3] | Placebo + Fulvestrant | 5.49 months | - |
| LEONARDA-2 (First-line) [2] | This compound + Letrozole | Not Reached | 0.464 |
| LEONARDA-2 (First-line) [2] | Placebo + Letrozole | 16.56 months | - |
Table 2: Common Adverse Events and Management (LEONARDA-1 Safety Population)
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3/4) | Management Notes |
|---|---|---|---|
| Neutropenia | Not specified [1] | 46.7% [1] | Lower rate of Grade 4 neutropenia (5.1%) [4]. |
| Diarrhea | 19.7% [4] | Primarily Grade 1/2 [1] | Generally low-grade and manageable [1]. |
| Nausea | Information missing | Information missing | Generally low-grade and infrequent [1]. |
| Vomiting | Information missing | Information missing | Generally low-grade and infrequent [1]. |
| Serious AEs | 5.8% [1] | - | Low discontinuation rate due to AEs (0.7%) [1]. |
What is the evidence for this compound's continuous dosing? Continuous dosing is supported by this compound's unique PK profile: rapid plasma clearance minimizes drug accumulation and sustained bone marrow suppression, while high tumor tissue penetration ensures continuous target coverage for sustained anti-tumor activity [1] [4].
How does this compound's selectivity impact its safety profile? this compound's high selectivity for CDK4/6 over other kinases (like CDK9) is believed to contribute to its lower incidence of severe gastrointestinal toxicity, hepatotoxicity, and QT prolongation compared to some other CDK4/6 inhibitors [1] [3]. No special monitoring for VTE, ILD, or hepatotoxicity is required [1].
Are there specific patient subgroups that benefit more? Yes. Subgroup analyses from LEONARDA-1 showed substantial PFS benefits in patients with poor prognostic factors, including those with visceral (liver) metastases, primary endocrine resistance, ≥4 metastatic organs, and those who received prior chemotherapy in the recurrent or metastatic setting [1].
The following table summarizes the key safety findings from the LEONARDA-1 Phase III trial, which evaluated Lerociclib (150 mg twice daily) plus Fulvestrant in patients with HR+/HER2− advanced breast cancer [1] [2].
| Safety Parameter | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) |
|---|---|---|
| Any Adverse Event (AE) | 98.5% | 80.4% |
| Grade ≥3 AEs | 57.7% | 15.2% |
| Serious AEs | 5.8% | 8.0% |
| AEs Leading to Discontinuation | 0.7% (1 patient) | 0% |
| Most Common Grade 3/4 AEs | Incidence | Notes |
| Neutropenia | 46.7% | Grade 4: 5.1% [2] |
| Leukopenia | Information Missing | - |
| Diarrhea (Grade 3/4) | 0% | Any grade: <20% [2] |
| Key Low-Incidence AEs | Incidence | Comparison to other CDK4/6i |
| Febrile Neutropenia | 0% | [2] |
| Venous Thromboembolism (VTE) | 0% | [2] |
| QTc Prolongation | Few cases, similar to placebo | ~4% [2] |
| Skin Rash | ~4% | Similar to placebo [2] |
| Hepatotoxicity | No additional risk identified | [2] |
Here is a clinical management guide for the most frequently observed AEs with this compound combination therapy, based on the trial data [1] [2] [3].
For researchers, the core design of the pivotal LEONARDA-1 trial that established the efficacy and safety of this combination is summarized below.
Key Methodological Details:
For researchers and clinicians, the data indicates that this compound offers a differentiated safety profile:
The table below summarizes the key safety characteristics of lerociclib and other CDK4/6 inhibitors, synthesized from recent clinical trials and reviews.
| Inhibitor | Most Common AEs (All Grade) | Notable Grade 3/4 AEs | Key Differentiating Safety Aspects | Recommended Monitoring |
|---|
| This compound | Neutropenia, leukopenia [1] [2] | - Neutropenia (G3/4): 46.7% (G4: 5.1%) [1] [2]
Here are detailed methodologies for key experiments cited in this compound and other CDK4/6 inhibitor studies.
This protocol is used to assess the anti-proliferative effects of this compound, as demonstrated in sarcoma cell lines and patient-derived xenografts (PDXs) [5].
This method is used to confirm that this compound induces G1 phase cell cycle arrest [5].
This advanced ex vivo technique was used to validate this compound's efficacy in a more physiologically relevant model [5].
The diagram below illustrates the core mechanism of CDK4/6 inhibitors like this compound, crucial for understanding their function in experiments.
Q1: What is the primary safety advantage of this compound over abemaciclib in preclinical models? The most significant differentiation is in gastrointestinal (GI) toxicity. This compound treatment resulted in less than 20% incidence of diarrhea, nausea, and vomiting, with no reported Grade 3 or 4 diarrhea in clinical trials [1] [2]. In contrast, diarrhea is a class-wide, very common (80-90%) and dose-limiting adverse event for abemaciclib, often requiring proactive management [3] [4].
Q2: How does the hematological toxicity profile of this compound compare to palbociclib and ribociclib? While all three inhibitors cause high rates of neutropenia, this compound's profile shows a potentially lower severity. In the LEONARDA-1 trial, Grade 3 neutropenia was 46.7% with only 5.1% Grade 4, and no febrile neutropenia was reported [1] [2]. Palbociclib and ribociclib also show high rates of neutropenia, but the rapid reversibility of this effect (a cytostatic mechanism distinct from chemotherapy) is consistent across the class [3].
Q3: Are there specific patient populations or experimental conditions where this compound might be preferred? Yes. This compound's favorable GI profile may make it a preferred candidate in studies or patient populations where GI toxicity is a major concern or could confound results [1] [2]. Furthermore, its safety profile supports continuous dosing regimens, which may be advantageous in preclinical models to avoid tumor re-growth during off-weeks and to reduce the risk of developing drug resistance [5].
Lerociclib is approved in combination with endocrine therapy (e.g., Fulvestrant or Letrozole) for adult patients with HR+/HER2- locally advanced or metastatic breast cancer in both first-line and second-line settings [1] [2]. The core of its dosing strategy is continuous oral administration without the need for treatment breaks [3] [4].
The table below summarizes the key efficacy and safety data from the pivotal Phase III trials that support this dosing regimen.
| Trial Name | Phase & Setting | Key Efficacy Data (this compound + Endocrine Therapy vs. Placebo) | Key Safety Findings | Recommended Dose |
|---|
| LEONARDA-1 [5] | Phase III, Second-line (post-endocrine therapy) | mPFS: 11.07 vs. 5.49 months HR: 0.451 (95% CI: 0.311-0.656) ORR: 23.4% vs. 8.7% [5] | - Low incidence of Grade 3/4 neutropenia (Grade 4: 5.1%)
The feasibility of this compound's continuous dosing regimen is rooted in its high kinase selectivity, which results in a differentiated safety and tolerability profile.
The diagram below illustrates the rationale and decision-making process for its optimized dosing.
Although this compound has a improved safety profile, monitoring and management of adverse reactions are still necessary during administration.
Hematologic Toxicity (Neutropenia):
Gastrointestinal (GI) Toxicity:
Other Toxicities:
For researchers designing preclinical or translational studies, the pharmacological advantages of this compound can be key investigation points.
The data comes from the LEONARDA-1 trial (ClinicalTrials.gov identifier: NCT05054751), a randomized, double-blind, Phase III study [1] [2].
This compound showed consistent benefit across various high-risk patient subgroups. The following table lists the hazard ratios for PFS in these prespecified groups [2].
| Patient Subgroup | Hazard Ratio (HR) for PFS |
|---|---|
| Primary endocrine resistance | 0.374 (95% CI: 0.182–0.769) [2] |
| Liver metastasis | 0.487 (95% CI: 0.297–0.796) [2] |
| ≥4 metastatic sites | 0.326 (95% CI: 0.160–0.665) [2] |
| Received 1st line chemo for recurrent/metastatic disease | 0.286 (95% CI: 0.138–0.593) [2] |
| Pre/perimenopausal women or men | 0.471 (95% CI: 0.258–0.860) [2] |
This compound is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These enzymes play a crucial role in promoting cell cycle progression from the G1 phase to the S phase [1] [3].
The diagram below illustrates the signaling pathway targeted by this compound.
In HR+ breast cancer, activation of the ER pathway upregulates the cyclin D-CDK4/6 axis [3]. CDK4/6 inhibitors like this compound block this pathway, preventing Rb phosphorylation and subsequent cell cycle progression, thereby inhibiting cancer cell proliferation [1].
The LEONARDA-1 trial highlighted this compound's differentiated safety profile compared to some earlier CDK4/6 inhibitors [1] [4] [5].
The table below summarizes the key data from the phase III trials for each combination in patients with HR+/HER2- advanced breast cancer that progressed on prior endocrine therapy.
| Feature | Lerociclib + Fulvestrant (LEONARDA-1 Trial [1] [2]) | Palbociclib + Fulvestrant (PALOMA-3 Trial [3]) |
|---|---|---|
| Study Phase & Design | Phase III, Randomized, Double-blind | Phase III, Randomized, Double-blind |
| Patient Population | HR+/HER2- LA/mBC, progressed on prior ET | HR+/HER2- mBC, progressed on prior ET |
| Progression-Free Survival (PFS) | 11.07 months (vs. 5.49 months with placebo; HR=0.451) | 9.5 months (vs. 4.6 months with placebo; HR=0.46) |
| Objective Response Rate (ORR) | 23.4% (in all patients); 26.9% (in patients with measurable disease at baseline) | Not fully reported in results; consistent benefit over placebo |
| Common Grade 3/4 Adverse Events (AEs) | Low rates of Grade 4 neutropenia, GI toxicity, fatigue, stomatitis, alopecia [1] | Neutropenia (65%), Leukopenia (28%), Anemia (3%) [3] |
| Differentiated Safety Profile | Yes. Continuous dosing with a differentiated safety profile [1]. | Well-established, intermittent dosing (3 weeks on/1 week off). |
To ensure the reproducibility of the data and provide context for the results, here are the methodologies from the key clinical trials and relevant mechanistic studies.
The following diagrams illustrate the mechanisms of action for the combination therapies and a key resistance mechanism identified in preclinical studies.
Diagram 1: Combined Mechanism of CDK4/6 Inhibitors and Fulvestrant
The diagram above shows how both drug combinations work synergistically. Fulvestrant degrades the Estrogen Receptor (ER) and blocks estrogen signaling, which reduces the production of Cyclin D. Meanwhile, both this compound and palbociclib directly inhibit the CDK4/6 enzymes. Together, these actions prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase and inhibiting cancer cell proliferation [1] [3] [5].
Diagram 2: A Proposed Mechanism for Palbociclib-Induced Fulvestrant Sensitization
Diagram 2 illustrates a potential mechanism, identified in a preclinical study, for how palbociclib may overcome fulvestrant resistance. The study found that palbociclib downregulates the long non-coding RNA SNHG17 [4]. Lower levels of SNHG17 lead to increased expression of the LATS1 kinase. LATS1 has a dual effect:
Both of these actions counteract known resistance pathways and restore cancer cell sensitivity to fulvestrant [4]. This mechanism highlights the complex interplay between cell cycle regulation and endocrine signaling.
For researchers and drug development professionals, the current data suggests:
Future research should focus on direct comparative trials and the identification of predictive biomarkers to help select the most effective CDK4/6 inhibitor for individual patients.
| Endpoint | Lerociclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Primary Endpoint |
| Investigator-assessed Median PFS | 11.07 months | 5.49 months | HR: 0.451 95% CI: 0.311-0.656 P = 0.000016 [1] [2] | | Secondary Endpoints | | | | | BICR-assessed Median PFS | 11.93 months | 5.73 months | HR: 0.353 95% CI: 0.228-0.547 P = 0.000002 [2] | | Objective Response Rate (ORR) | 23.4% | 8.7% | - [2] | | Overall Survival (OS) | Data was immature at the data cut-off date [1] [2] | | | | Key Safety Profile | Low rates of key adverse events (Grade 4 neutropenia: 5.1%; No ≥Grade 3 diarrhea) [3] | | |
For researchers, the methodology of the key supporting trial is detailed below:
This compound is a highly selective oral inhibitor of CDK4 and CDK6. Its proposed mechanistic advantage lies in its high selectivity, which contributes to its differentiated safety profile.
The following diagram illustrates the mechanism of CDK4/6 inhibitors and this compound's strategic inhibition point.
This high selectivity for CDK4/6, with minimal off-target inhibition of other kinases like CDK9, is cited as the reason for its low rates of hematologic and gastrointestinal toxicity, leading to very low treatment discontinuation rates (0.7% in the LEONARDA-1 trial) [3].
When comparing this compound with other CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), here are key considerations based on current evidence:
The data in the table above comes from the LEONARDA-1 trial (NCT05054751), a randomized, double-blind, phase III study. Here are the key methodological details [1] [2]:
The LEONARDA-1 trial also provided a comprehensive safety analysis. The most common treatment-emergent adverse events (AEs) are summarized below [3]:
| Adverse Event (Any Grade) | This compound + Fulvestrant (%) | Placebo + Fulvestrant (%) |
|---|---|---|
| Neutropenia | 90.5 | 4.3 |
| Leukopenia | 86.9 | 6.5 |
| Anemia | 34.3 | 10.1 |
| Diarrhea | 19.7 | 3.6 |
| Nausea | 17.5 | 8.0 |
| Adverse Event (Grade 3-4) | ||
| Any Grade 3-4 AE | 57.7 | 15.2 |
| Neutropenia | 46.7 | Not reported |
| Leukopenia | 23.4 | Not reported |
This compound (GB491) is a highly selective oral CDK4/6 inhibitor. Understanding its mechanism provides context for its clinical efficacy [4] [2].
While no head-to-head trials compare this compound directly with other CDK4/6 inhibitors, network meta-analyses of approved agents (palbociclib, ribociclib, abemaciclib) provide context [5] [6] [7].
The following data comes from the Phase III LEONARDA-1 trial, which evaluated Lerociclib plus fulvestrant against placebo plus fulvestrant in patients with HR+/HER2− advanced breast cancer that had progressed on prior endocrine therapy [1].
| Parameter | This compound + Fulvestrant | Placebo + Fulvestrant | Notes/Sources |
|---|---|---|---|
| Progression-Free Survival (PFS) | |||
| Investigator-assessed Median PFS | 11.07 months | 5.49 months | [1] [2] [3] |
| Hazard Ratio (HR) | 0.451 | 95% CI: 0.311-0.656; P = 0.000016 [1] [4] | |
| BICR-assessed Median PFS | 11.93 months | 5.75 months | HR: 0.353; 95% CI: 0.228-0.547 [5] [6] |
| Key Subgroup PFS (HR) | |||
| Primary Endocrine Resistance | 0.374 (95% CI: 0.182-0.769) | [1] [2] [4] | |
| Liver Metastasis | 0.487 (95% CI: 0.297-0.796) | [1] [2] [4] | |
| ≥4 Metastatic Sites | 0.326 (95% CI: 0.160-0.665) | [1] [2] [4] | |
| Overall Response | |||
| Objective Response Rate (ORR) | 23.4% | 8.7% | [1] [3] [4] |
| Complete Response (CR) | 2.2% | 0% | [1] |
| Disease Control Rate (DCR) | 81.8% | 71.0% | [1] [3] |
| Overall Survival (OS) | |||
| Status (Data Cut-off) | Immature | Immature | Median OS not reached in either arm [1] [2] |
| Ad hoc Analysis HR (Mar 2024) | 0.649 (95% CI: 0.410, 1.028) | [2] | |
| Common All-Grade AEs | |||
| Neutropenia | 90.5% | 4.3% | [3] |
| Leukopenia | 86.9% | 6.5% | [3] |
| Diarrhea | 19.7% | 3.6% | [3] [4] |
| Nausea | 17.5% | 8.0% | [3] |
| Key Grade 3/4 AEs | |||
| Any Grade 3/4 AE | 57.7% | 15.2% | [3] [4] |
| Neutropenia | 46.7% | N/R | Grade 4: 5.1% [1] [2] |
| Leukopenia | 23.4% | N/R | [3] [4] |
| Diarrhea | 0% | N/R | [2] [6] |
| Treatment Discontinuation due to AE | 0.7% | 0% | [2] [4] |
The clinical data is underpinned by this compound's distinctive molecular design and the rigorous trial methodology.
The diagram below illustrates this compound's mechanism of action and the workflow of the LEONARDA-1 trial.
The table below summarizes the key efficacy data for Lerociclib plus Fulvestrant in the overall population and in patients with primary endocrine resistance, as reported in the LEONARDA-1 study [1] [2].
| Patient Group | Progression-Free Survival (PFS) | Hazard Ratio (HR) | Objective Response Rate (ORR) |
|---|---|---|---|
| Overall Population (ITT) | 11.07 months (vs. 5.49 months with placebo) | 0.451 (95% CI: 0.311-0.656) | 23.4% (vs. 8.7% with placebo) |
| Primary Endocrine Resistance Subgroup | Not Reported (Specific median PFS not provided) | 0.374 (95% CI: 0.182-0.769) | Not Specified |
For researchers evaluating the data, here are the key methodological details of the LEONARDA-1 trial [1] [2]:
The following diagram illustrates the workflow of the LEONARDA-1 trial:
This compound (G1T38) is an investigational CDK4/6 inhibitor. Its development aims to improve upon earlier generation inhibitors by having a shorter plasma half-life. This pharmacokinetic profile is hypothesized to minimize severe side effects like myelosuppression (bone marrow suppression), allowing for continuous dosing and potentially reducing the risk of drug resistance [1].
The table below summarizes key findings from a foundational preclinical study on this compound in pediatric sarcoma models [1].
| Aspect | Experimental Model | Key Findings |
|---|---|---|
| Target Engagement | U-2 OS, MG-63, COA30, COA79 cell lines | Confirmed presence of CDK4/6 and intermediaries Rb and phosphorylated Rb (pRb) [1]. |
| Viability & Proliferation | Established sarcoma cell lines (U-2 OS, MG-63) and PDXs | Induced cell cycle arrest (G1 phase); decreased cell viability and proliferation [1]. |
| Other Cellular Effects | Established sarcoma cell lines (U-2 OS, MG-63) and PDXs | Reduced cancer cell motility and stemness [1]. |
| 3D Model Efficacy | 3D bioprinted microtumors (U-2 OS, MG-63, COA79) | Decreased cell viability in ex vivo 3D bioprinted tumor models, suggesting efficacy in more physiologically relevant environments [1]. |
| Reported Safety Profile | Early-phase clinical trials (in lung cancer) | In a phase I trial, only 1 out of 30 patients experienced a dose-limiting toxicity (neutropenia) [1]. |
The key preclinical study investigating this compound in sarcoma employed the following methodology [1]:
This compound is being developed in a landscape defined by three FDA-approved CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib. While direct head-to-head data for this compound is unavailable, understanding this context is crucial [2] [3].
The available data suggests this compound is a promising candidate with a potentially differentiated safety profile. However, several key questions remain for the R&D community:
| Parameter | Lerociclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) / p-value |
|---|---|---|---|
| Primary Endpoint | |||
| Median PFS (Investigator) | 11.07 months [1] | 5.49 months [1] | HR: 0.451 (95% CI: 0.311-0.656); p = 0.000016 [1] |
| Median PFS (BICR) | 11.93 months [2] [3] | 5.75 months [2] [3] | HR: 0.353 (95% CI: 0.228-0.547); p = 0.000002 [1] |
| Key Secondary Endpoints | |||
| ORR (Investigator, ITT) | 23.4% [1] | 8.7% [1] | - |
| ORR (with measurable disease) | 26.9% [1] | 9.9% [1] | - |
| Disease Control Rate (DCR) | 81.8% [1] | 71.0% [1] | - |
| Clinical Benefit Rate (CBR) | 48.2% [1] | Information missing | - |
| Selected Subgroup PFS (HR) | |||
| Primary Endocrine Resistance | HR: 0.374 (95% CI: 0.182-0.769) [1] [4] | ||
| Liver Metastasis | HR: 0.487 (95% CI: 0.297-0.796) [1] [4] | ||
| ≥4 Metastatic Sites | HR: 0.326 (95% CI: 0.160-0.665) [1] [4] | ||
| Common Adverse Events (Grade ≥3) | |||
| Neutropenia (Any Grade) | 46.7% (Grade 3), 5.1% (Grade 4) [2] [4] | Information missing | - |
| Diarrhea (Grade ≥3) | 0% [2] [4] | Information missing | - |
| Treatment Discontinuation due to AE | 0.7% [3] [4] | Information missing | - |
This compound's clinical performance is rooted in its distinctive pharmacological design, which offers a potentially improved therapeutic index.
The diagram below illustrates how this compound's high selectivity for CDK4/6 leads to its clinical efficacy and reduced side effects.
For research and development professionals, here are the key methodological details of the phase III LEONARDA-1 trial.
| Efficacy Endpoint | Lerociclib + Fulvestrant (N=137) | Placebo + Fulvestrant (N=138) |
|---|---|---|
| Complete Response (CR) Rate | 2.2% (3 patients) [1] | 0% (0 patients) [1] |
| Objective Response Rate (ORR) | 23.4% [1] | 8.7% [1] |
| Clinical Benefit Rate (CBR) | 48.2% [1] | Not Reported |
| Median Progression-Free Survival (PFS) | 11.07 months [2] [1] | 5.49 months [2] [1] |
| PFS Hazard Ratio (HR) | 0.451 (95% CI: 0.311-0.656; P=0.000016) [2] [1] | - |
Beyond tumor response, the safety and tolerability profile of this compound is a key differentiator. The table below compares its common adverse events with other CDK4/6 inhibitors, based on data from the LEONARDA-1 trial and published analyses [3] [4] [1].
| Adverse Event (AE) | Incidence with this compound (Grade ≥3) | Comparative Context with Other CDK4/6 Inhibitors |
|---|---|---|
| Neutropenia | Grade 3: 30%; Grade 4: 5% [3] | Lower incidence of high-grade neutropenia vs. palbociclib/ribociclib [4]. |
| Diarrhea | 19.7% (any grade); Low grade ≥3 [3] [4] | Lower incidence and severity vs. abemaciclib [4]. |
| Nausea / Vomiting | Low rates; No grade ≥3 reported at 150mg BID [3] | Favorable gastrointestinal tolerability profile [3] [1]. |
| Key Differentiator | Continuous dosing without drug holidays [3] | Some other inhibitors require treatment breaks due to toxicity [3]. |
To fully interpret the clinical data, understanding the drug's mechanism and trial design is essential for researchers.
Below is a diagram illustrating this signaling pathway and drug target.
The table below summarizes the key efficacy and safety data from the phase III LEONARDA-1 trial, which built upon the phase I/II findings.
| Trial Phase & Design | Key Efficacy Results | Key Safety Results |
|---|
| Phase III (LEONARDA-1) N=275; this compound + Fulvestrant vs. Placebo + Fulvestrant in HR+/HER2- mBC post-ET [1] [2] [3] | PFS: 11.07 months vs. 5.49 months (HR: 0.451; 95% CI: 0.311-0.656; P=0.000016) [1] [2] ORR: 23.4% vs. 8.7% (in patients with measurable disease: 26.9% vs. 9.9%) [1] OS: Immature at primary analysis; ad hoc analysis showed a trend favoring this compound (HR: 0.649) [2] | Most Common Grade 3/4 AEs: Neutropenia (46.7%, with 5.1% Grade 4), Leukopenia [2] Low Incidence AEs: Diarrhea (19.7%, all Grade 1/2), No febrile neutropenia, No VTE reported [2] Discontinuation due to AE: 0.7% [2] | | Phase I/II (Referenced) Continuous dosing with fulvestrant in HR+/HER2- ABC [1] [2] [3] | Displayed anti-tumor activity consistent with approved CDK4/6 inhibitors [2] [3] | Showed a differentiated safety profile with low rates of Grade 4 neutropenia and minimal gastrointestinal toxicity [1] [2] |
For a comprehensive comparison guide, understanding the trial methodology and drug mechanism is crucial.
LEONARDA-1 Trial Design: This was a randomized, double-blind, Phase III study [1] [3]. Patients with HR+/HER2- locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy were randomized (1:1) to receive either this compound (150 mg twice daily, continuously) or a matching placebo, both in combination with fulvestrant [1] [3]. The primary endpoint was investigator-assessed Progression-Free Survival (PFS) [1].
Mechanism of Action: this compound is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). It potently inhibits CDK4/cyclin D1 and CDK6/cyclin D3, preventing the phosphorylation of the retinoblastoma (Rb) protein. This blockade halts cell cycle progression from the G1 to the S phase, thereby inhibiting cancer cell proliferation [1] [3]. Its high selectivity for CDK4/6 over CDK9 is considered a key factor in its improved safety profile [2].
The following diagram illustrates this core mechanism of action and the basis for this compound's selectivity.
The published data indicates that this compound is a promising addition to the CDK4/6 inhibitor class: